1-Benzyl-1H-pyrazole-4-boronic acid
Description
Properties
IUPAC Name |
(1-benzylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8,14-15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNAIAOHYPDQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391716 | |
| Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852362-22-2 | |
| Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Benzyl-1H-pyrazole-4-boronic acid chemical properties
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-boronic acid
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a versatile reagent in organic synthesis, belonging to the family of boronic acids and their derivatives.[1] It serves as a key building block for introducing the 1-benzyl-1H-pyrazol-4-yl moiety into various molecular scaffolds.
Table 1: Physicochemical and Identification Data
| Property | Value | Citations |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BN₂O₂ | [1][2][3] |
| Molecular Weight | 202.02 g/mol | [1][2][3] |
| Appearance | Powder or crystals | [2] |
| Melting Point | 76-81 °C | [2] |
| CAS Number | 852362-22-2 | [1][2][3] |
| IUPAC Name | (1-benzylpyrazol-4-yl)boronic acid | [3] |
| InChI Key | JXNAIAOHYPDQQC-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | OB(O)c1cnn(Cc2ccccc2)c1 | [2] |
| Purity | ≥95% |[2] |
A common and often more stable derivative used in synthesis is the pinacol ester, 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .
Table 2: Properties of this compound pinacol ester
| Property | Value | Citations |
|---|---|---|
| Molecular Formula | C₁₆H₂₁BN₂O₂ | [4] |
| Molecular Weight | 284.16 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 86-90 °C | [4] |
| CAS Number | 761446-45-1 |[4] |
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity and reactivity of the compound.
Table 3: Safety and Hazard Information
| Hazard Statement | Description | Citations |
|---|---|---|
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation |[3] |
-
Handling: Use in a well-ventilated area and avoid dust formation.[5][6] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4][5] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The recommended storage temperature is 2-8°C.[2]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5]
Experimental Protocols
Synthesis of Pyrazole-4-boronic Acid Pinacol Ester
The synthesis of pyrazole-4-boronic acid derivatives often involves a palladium-catalyzed borylation of a corresponding halopyrazole. The following is a general method adapted from literature procedures for related compounds.[7]
Workflow for Synthesis
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound = 95 852362-22-2 [sigmaaldrich.com]
- 3. This compound | C10H11BN2O2 | CID 3352881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-苄基吡唑-4-硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
Synthesis of 1-Benzyl-1H-pyrazole-4-boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-1H-pyrazole-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, including experimental protocols, quantitative data, and characterization of intermediates and the final product.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their versatile applications in the synthesis of complex organic molecules. The pyrazole moiety is a common scaffold in many biologically active compounds, and the boronic acid functional group enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This guide focuses on a reliable synthetic route starting from pyrazole, proceeding through a pinacol ester intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its pinacol ester intermediate is provided below.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₁₀H₁₁BN₂O₂ | C₁₆H₂₁BN₂O₂ |
| Molecular Weight | 202.02 g/mol [1] | 284.16 g/mol [2] |
| CAS Number | 852362-22-2[1] | 761446-45-1[2] |
| Appearance | Powder or crystals | Solid[2] |
| Melting Point | 76-81 °C | 86-90 °C[2] |
| Purity | ≥95% | 95%[2] |
| Storage Temperature | 2-8°C | - |
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process, which involves the protection of the boronic acid as a pinacol ester. This strategy enhances the stability of the intermediate and facilitates purification. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Detailed experimental procedures for each step of the synthesis are provided below. These protocols are based on established literature methods.
Step 1: Synthesis of 4-Iodopyrazole
Reaction: Pyrazole is iodinated using a suitable iodinating agent, such as iodine in the presence of an oxidizing agent like hydrogen peroxide.
Procedure: A detailed procedure is outlined in Chinese patent CN103601749A. The molar ratio of pyrazole, iodine, and hydrogen peroxide is crucial for optimal yield.
| Parameter | Value |
| Reactants Molar Ratio | Pyrazole : Iodine : Hydrogen Peroxide = 1 : 0.5-0.6 : 1.0-1.2 |
Step 2: Synthesis of 1-Benzyl-4-iodopyrazole
Reaction: The nitrogen of 4-iodopyrazole is alkylated with benzyl chloride in the presence of a base and a phase-transfer catalyst.
Procedure (based on CN103601749A):
-
To an aqueous solution containing 4-iodopyrazole (57.0 g), potassium hydroxide (20.0 g), and tetrabutylammonium bromide (TBAB, 2.9 g), add benzyl chloride (32.2 g) dropwise at room temperature.
-
Stir the mixture at a constant temperature for approximately 48 hours.
-
Separate the organic layer, wash it three times with water at 40°C, and dry over magnesium sulfate.
-
The product, 1-benzyl-4-iodopyrazole, is obtained as a yellow oily product.
| Parameter | Value |
| Reactants Molar Ratio | 4-Iodopyrazole : Benzyl Chloride = 1 : 1.0-1.3 |
| Yield | 79% |
| Purity (GC) | 97.0% |
Step 3: Synthesis of this compound pinacol ester
Reaction: 1-Benzyl-4-iodopyrazole undergoes a Grignard exchange reaction, and the resulting organomagnesium species is treated with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to yield the pinacol ester.
Procedure (based on CN103601749A):
-
Dissolve 1-benzyl-4-iodopyrazole (15.0 g) in tetrahydrofuran (THF).
-
Add isopropyl Grignard reagent dropwise at 0-10 °C.
-
After the exchange is complete, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (21.0 g) dropwise and stir the mixture overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer twice with water and concentrate to dryness.
-
The crude product is triturated with n-heptane at -20 to -10°C for 2 hours to afford the product.
| Parameter | Value |
| Yield | 43% |
| Purity (¹H NMR) | >97% |
Characterization Data (¹H NMR, 400 MHz, DMSO-d₆): δ = 1.25 (s, 12H), 5.33 (s, 2H), 7.32 (m, 5H), 7.61 (s, 1H), 8.03 (s, 1H).
Step 4: Hydrolysis of this compound pinacol ester
Reaction: The pinacol protecting group is removed by hydrolysis to yield the final boronic acid. A mild method using silica gel is described here.
General Procedure:
-
Dissolve the this compound pinacol ester in methanol.
-
Add silica gel to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture to remove the silica gel.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Applications in Drug Discovery and Relevant Signaling Pathways
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities. This compound serves as a key intermediate for the synthesis of compounds targeting various signaling pathways implicated in disease.
Signaling Pathway Involvement:
The pyrazole scaffold is present in numerous kinase inhibitors. For instance, derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death. Inhibition of RIP1 kinase is a potential therapeutic strategy for inflammatory diseases and ischemic injury.
References
An In-depth Technical Guide to the Physical Properties of 1-Benzyl-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Benzyl-1H-pyrazole-4-boronic acid, a compound of interest in medicinal chemistry and drug discovery. The information is presented to be a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Core Physical and Chemical Data
This compound is a white to off-white powder or crystalline solid.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BN₂O₂ | [1] |
| Molecular Weight | 202.02 g/mol | [1] |
| CAS Number | 852362-22-2 | [1] |
| Appearance | Powder or crystals | [1] |
| Melting Point | 76-81 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
The following are generalized experimental protocols for determining key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[3]
Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly at first to determine an approximate melting point.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent.
Principle: A small, measured amount of the solid is added to a specific volume of a solvent at a given temperature. The mixture is agitated, and the extent to which the solid dissolves is observed.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Graduated cylinder or pipette
-
Vortex mixer or stirring rods
-
A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Place a small, pre-weighed amount of the compound (e.g., 10 mg) into a clean, dry test tube.
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[6]
-
Agitate the mixture vigorously for a set period (e.g., 60 seconds) using a vortex mixer or by flicking the test tube.[6]
-
Observe the mixture. If the solid has completely disappeared, it is considered soluble. If it remains undissolved, it is insoluble. If some has dissolved but solid remains, it is partially soluble.
-
Record the results for each solvent tested. For more quantitative measurements, the amount of solute and solvent can be precisely measured to determine the concentration of a saturated solution.
Signaling Pathways and Experimental Workflows
While this compound itself is not directly implicated in specific signaling pathways in the available literature, derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase. RIP1 kinase is a critical regulator of cellular necroptosis and inflammation.
RIP1 Kinase Signaling Pathway
The following diagram illustrates a simplified representation of the RIP1 kinase signaling pathway, which is involved in inflammation and programmed cell death (necroptosis).
Caption: Simplified RIP1 kinase signaling pathway.
Generalized Experimental Workflow for Pyrazole Synthesis
The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor. The following diagram provides a generalized workflow for such a synthesis.
Caption: Generalized workflow for pyrazole synthesis.
References
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-boronic acid
CAS Number: 852362-22-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-1H-pyrazole-4-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis methodologies, key applications in cross-coupling reactions, and its relevance in the development of therapeutic agents, particularly as a scaffold for kinase inhibitors.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below, alongside those of its commonly used pinacol ester derivative.
| Property | This compound | This compound pinacol ester |
| CAS Number | 852362-22-2[1] | 761446-45-1 |
| Molecular Formula | C₁₀H₁₁BN₂O₂[1] | C₁₆H₂₁BN₂O₂ |
| Molecular Weight | 202.02 g/mol [1] | 284.16 g/mol |
| Melting Point | 76-81 °C[1] | 86-90 °C |
| Appearance | Powder or crystals[1] | Solid |
| Storage Temperature | 2-8 °C[1] | - |
Synthesis Methodology
The synthesis of this compound typically proceeds through a multi-step route starting from pyrazole. A common strategy involves the iodination of the pyrazole ring, followed by N-benzylation, and finally a borylation reaction. While the direct conversion of the iodo-intermediate to the boronic acid is possible, the synthesis often proceeds via the more stable pinacol ester, which can be subsequently hydrolyzed if the free boronic acid is required.
A representative synthetic workflow is outlined below:
Experimental Protocols
Step 1: Synthesis of 4-Iodopyrazole
A common method for the iodination of pyrazole involves the use of iodine and an oxidizing agent such as hydrogen peroxide.
-
Materials: Pyrazole, iodine, 30% hydrogen peroxide, ethanol, saturated aqueous sodium bisulfite solution.
-
Procedure:
-
Dissolve pyrazole in ethanol.
-
Add iodine to the solution in portions.
-
Slowly add 30% hydrogen peroxide dropwise, maintaining the reaction temperature below 70°C.
-
Stir the mixture for 1 hour after the addition is complete, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for an additional hour.
-
Filter the resulting white solid. The filtrate is concentrated to precipitate more product, which is collected by filtration. The combined solids are washed and dried to yield 4-iodopyrazole.
-
Step 2: Synthesis of 1-Benzyl-4-iodopyrazole
The N-benzylation of 4-iodopyrazole can be achieved using benzyl chloride under basic conditions with a phase-transfer catalyst.
-
Materials: 4-Iodopyrazole, benzyl chloride, potassium hydroxide, tetrabutylammonium bromide (TBAB), water.
-
Procedure:
-
Prepare an aqueous solution of 4-iodopyrazole, potassium hydroxide, and TBAB.
-
Add benzyl chloride dropwise to the solution at room temperature.
-
Stir the mixture at a constant temperature for approximately 48 hours.
-
Separate the organic layer, wash it multiple times with warm water, and dry it over magnesium sulfate.
-
The crude product, a yellow oil, can be used in the next step without further purification.
-
Step 3: Synthesis of this compound pinacol ester
The conversion of 1-benzyl-4-iodopyrazole to its corresponding boronic acid pinacol ester is typically performed via a Grignard reaction followed by reaction with a boron source.
-
Materials: 1-Benzyl-4-iodopyrazole, isopropyl magnesium bromide (i-PrMgBr), 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001), tetrahydrofuran (THF), n-heptane.
-
Procedure:
-
Dissolve 1-benzyl-4-iodopyrazole in THF and cool the solution to 0 to -10°C.
-
Add isopropyl magnesium bromide dropwise to form the Grignard reagent.
-
After the exchange is complete, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001) dropwise and stir the reaction mixture overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water, concentrate to dryness, and triturate the residue with n-heptane at -20 to -10°C for 2 hours to induce crystallization.
-
Filter the solid product to obtain this compound pinacol ester.
-
Step 4: Hydrolysis to this compound (Optional)
If the free boronic acid is required, the pinacol ester can be hydrolyzed. The stability of boronate esters can vary, and hydrolysis can sometimes occur during purification on silica gel depending on the conditions. Specific hydrolysis conditions would typically involve treatment with an aqueous acid or base.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound and its pinacol ester are valuable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures which are prevalent in many biologically active molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for specific substrates.
-
Materials: this compound (or its pinacol ester), aryl or heteroaryl halide, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane/water, toluene/water, DMF).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).
-
Add the palladium catalyst (typically 1-5 mol%) and the base (2-3 equivalents).
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Role in Drug Discovery: Inhibition of RIP1 Kinase
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Derivatives of 1-benzyl-1H-pyrazole have been investigated as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[2]
RIP1 kinase is a crucial mediator of cellular necroptosis, a form of programmed cell death, and is implicated in various inflammatory diseases.[2] Inhibition of RIP1 kinase is a promising therapeutic strategy for conditions such as pancreatitis, rheumatoid arthritis, and neurodegenerative diseases.
RIP1 Kinase Signaling Pathway
The signaling pathway involving RIP1 kinase is complex, with its function being highly dependent on post-translational modifications, particularly ubiquitination and phosphorylation. In response to stimuli such as tumor necrosis factor-alpha (TNFα), RIP1 can either promote cell survival and inflammation through the NF-κB pathway or induce cell death via apoptosis or necroptosis.
In this pathway, the formation of Complex IIb (the necrosome), which includes RIP1, RIP3, and MLKL, is dependent on the kinase activity of RIP1. 1-Benzyl-1H-pyrazole derivatives have been shown to inhibit this kinase activity, thereby blocking the necroptotic cell death pathway. This mechanism of action makes them attractive candidates for the development of novel anti-inflammatory and cytoprotective drugs.
Conclusion
This compound is a key synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of a wide array of complex molecules. Furthermore, its core structure has proven to be a valuable scaffold for the design of potent enzyme inhibitors, particularly for RIP1 kinase, highlighting its potential in the development of new therapeutics for a range of diseases. This guide provides essential technical information to aid researchers and drug development professionals in harnessing the full potential of this versatile compound.
References
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1H-pyrazole-4-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a pyrazole nucleus with a reactive boronic acid moiety, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols and diagrams of key chemical transformations are presented to facilitate its practical application in a research setting.
Chemical and Physical Properties
This compound is a stable, solid compound under standard conditions. Its key properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 202.02 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₁BN₂O₂ | [1][2] |
| CAS Number | 852362-22-2 | [1] |
| Appearance | Powder or crystals | [1] |
| Melting Point | 76-81 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
| SMILES | OB(O)c1cnn(Cc2ccccc2)c1 | [1] |
| InChI | 1S/C10H11BN2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8,14-15H,7H2 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process, often involving the creation of a more stable pinacol ester intermediate followed by hydrolysis to the final boronic acid.
Synthesis of this compound pinacol ester
A common route to the pinacol ester intermediate involves a palladium-catalyzed cross-coupling reaction between a protected 4-halopyrazole and a diboron reagent.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-benzyl-4-bromo-1H-pyrazole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium acetate (3.0 mmol).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene (10 mL).
-
Reaction Conditions: Heat the mixture at 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound pinacol ester.
Hydrolysis to this compound
The final step is the deprotection of the pinacol ester to the boronic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve the this compound pinacol ester (1.0 mmol) in a mixture of acetone or methanol and water.
-
Hydrolysis: Add an acid catalyst, such as hydrochloric acid, and stir the mixture at room temperature. Alternatively, silica gel can be used to facilitate the hydrolysis.[3]
-
Monitoring: Monitor the reaction for 2-24 hours until completion.[3]
-
Isolation: Remove the organic solvent under reduced pressure. The product may precipitate and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent.
-
Purification: The crude boronic acid can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a molecular building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors.
Suzuki-Miyaura Cross-Coupling Reactions
In a typical Suzuki-Miyaura reaction, the boronic acid couples with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical industry to construct the carbon skeleton of drug candidates. The pyrazole moiety is a common scaffold in medicinal chemistry, and this boronic acid allows for its facile incorporation into target molecules.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 mmol), the desired aryl halide (1.0 mmol), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and a base such as aqueous sodium carbonate (2.0 M, 2.0 mmol).[4]
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.[4]
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere for 6-18 hours until the starting material is consumed.[4]
-
Work-up: Cool the reaction mixture and dilute with water and an organic solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting biaryl product by column chromatography or recrystallization.
Application in Kinase Inhibitor Synthesis
The pyrazole scaffold is a key component of many kinase inhibitors used in oncology and the treatment of inflammatory diseases. For instance, derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis and inflammation.[5][6] this compound serves as a crucial starting material for the synthesis of these complex inhibitors, allowing for the strategic introduction of the pyrazole core into the final drug molecule.[5]
Conclusion
This compound is a high-value reagent for organic chemists, particularly those in the field of drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecules containing the biologically relevant pyrazole nucleus. The detailed protocols and mechanistic overview provided in this guide are intended to support researchers in leveraging the full potential of this important synthetic building block.
References
- 1. This compound = 95 852362-22-2 [sigmaaldrich.com]
- 2. This compound | C10H11BN2O2 | CID 3352881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 1-Benzyl-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for 1-Benzyl-1H-pyrazole-4-boronic acid and its commonly used pinacol ester derivative. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work.
Introduction
This compound is a versatile building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. The stability of boronic acids is a critical factor that can influence the outcome and reproducibility of synthetic procedures, as well as the shelf-life of drug candidates. This guide outlines the known stability profile, recommended storage conditions, potential degradation pathways, and analytical methods for assessing the integrity of this compound.
Stability and Storage Recommendations
Proper storage is paramount to prevent the degradation of this compound and its derivatives. The following tables summarize the recommended storage conditions based on available supplier data.
Table 1: Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Storage Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis. | General best practice |
| Container | Tightly sealed, light-resistant container. | General best practice |
Table 2: Storage Conditions for this compound, pinacol ester
| Parameter | Recommendation | Source |
| Storage Condition | Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] | [2][3] |
| Conditions to Avoid | Incompatible products, excess heat, and dust formation.[2] | [2] |
| Incompatible Materials | Strong oxidizing agents.[2] | [2] |
| Chemical Stability | Stable under normal conditions.[2][3] | [2][3] |
It is noteworthy that boronate esters, such as the pinacol ester of this compound, are generally considered to offer a more stable alternative to the free boronic acid, particularly in preventing dehydration to boroxines.[4]
Potential Degradation Pathways
-
Oxidation: Arylboronic acids can be susceptible to oxidation, which can be mitigated by storing under an inert atmosphere.
-
Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by acidic or basic conditions.[5]
-
Trimerization to Boroxines: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water.
The following diagram illustrates a potential degradation pathway for this compound.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, its stability should be monitored over time, especially when used in GMP-regulated environments. The following are representative protocols for assessing the stability of this compound.
A typical workflow for a stability study is outlined below. This involves subjecting the compound to various storage conditions and analyzing its purity at specified time points.
HPLC is a primary technique for assessing the purity of this compound and detecting any degradation products.
Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential degradants.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare samples from the stability study by dissolving them in the same solvent as the standard solution to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by UV scan of the main compound (typically in the range of 210-280 nm)
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak for this compound based on its retention time. Quantify the purity by comparing the peak area of the main compound to the total area of all peaks. Any new peaks that appear during the stability study should be investigated as potential degradation products.
Note: This is a general method and may require optimization for specific applications and equipment.
¹¹B NMR spectroscopy is a powerful tool for directly observing the boron center and can be used to assess the structural integrity of the boronic acid and detect the formation of boroxines or other boron-containing species.[5][6][7][8][9]
Objective: To confirm the presence of the boronic acid moiety and detect the formation of boroxine trimers.
Instrumentation:
-
NMR spectrometer equipped with a boron probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in the chosen deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹¹B NMR spectrum.
-
The chemical shift for the boronic acid will typically appear in the range of 27-30 ppm.
-
The formation of boroxine trimers is often indicated by a broader signal or a shift in the resonance.
-
-
Data Analysis: Integrate the signals to quantify the relative amounts of the boronic acid and any other boron-containing species. A change in the ¹¹B NMR spectrum over the course of a stability study can indicate degradation.
Summary of Hazardous Decomposition
Under thermal stress or in the presence of strong oxidizing agents, this compound pinacol ester can decompose to produce hazardous substances.
Table 3: Hazardous Decomposition Products
| Product | Condition | Source |
| Carbon monoxide (CO) | Combustion | [2] |
| Carbon dioxide (CO₂) | Combustion | [2] |
| Oxides of boron | Combustion | [2] |
Conclusion
The stability of this compound is crucial for its successful application in research and development. Adherence to recommended storage conditions, including refrigeration at 2-8°C, is essential to minimize degradation. For enhanced stability, particularly for long-term storage, the use of its pinacol ester derivative is advisable. Regular analytical testing using methods such as HPLC and ¹¹B NMR spectroscopy is recommended to ensure the purity and integrity of the compound over time. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the reliability and reproducibility of their results.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.at [fishersci.at]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. backoffice.abconline.de [backoffice.abconline.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-boronic Acid and its Pinacol Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-benzyl-1H-pyrazole-4-boronic acid and its pinacol ester derivative, two valuable reagents in modern organic synthesis and medicinal chemistry. This document details their chemical properties, synthesis, and key applications, with a focus on their role in the construction of complex molecules through the Suzuki-Miyaura cross-coupling reaction.
Core Compound Properties
This compound and its corresponding pinacol ester are important building blocks in synthetic chemistry. The benzyl group offers steric and electronic properties that can be advantageous in synthesis, while the pyrazole core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1] The boronic acid and its pinacol ester derivative are primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Physicochemical Data
The key quantitative data for both compounds are summarized in the table below for easy comparison.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₁₀H₁₁BN₂O₂[2] | C₁₆H₂₁BN₂O₂[3] |
| Molecular Weight | 202.02 g/mol [2][4] | 284.16 g/mol [3][5] |
| CAS Number | 852362-22-2[2][6] | 761446-45-1[3][7] |
| Appearance | Powder or crystals[6] | Solid[5] |
| Melting Point | 76-81 °C[6] | 86-90 °C (lit.)[5] |
| Purity | ≥95% to ≥96%[2][6] | 95% to 97%[3][5][8] |
| Storage Temperature | 2-8°C[6] | Not specified |
Synthesis and Experimental Protocols
The synthesis of these compounds is achievable through multi-step procedures. The following protocols are based on established methodologies.
Synthesis of this compound pinacol ester
A common route to pyrazole-4-boronic acid pinacol esters involves a three-step process starting from pyrazole. This protocol is adapted from a patented synthetic method.
Experimental Workflow: Synthesis of this compound pinacol ester
Caption: Synthetic route to the pinacol ester.
Protocol:
Step 1: Synthesis of 4-Iodopyrazole
-
In a suitable reaction vessel, dissolve pyrazole (1.0 eq) in ethanol.
-
Add iodine (1.2 eq) to the solution in portions.
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise, maintaining the reaction temperature below 70°C.
-
Stir the mixture for 1 hour after the addition is complete. Monitor the reaction by TLC.
-
Upon completion, work up the reaction to isolate 4-iodopyrazole. A typical yield for this step is around 85%.
Step 2: Synthesis of 1-Benzyl-4-iodopyrazole
-
To an aqueous solution containing 4-iodopyrazole (1.0 eq), add potassium hydroxide (1.2 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add benzyl chloride (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at a constant temperature for approximately 48 hours.
-
After the reaction is complete, separate the organic layer, wash with water, and dry over magnesium sulfate.
-
The product, a yellow oily substance, can be obtained with a purity of approximately 97% and a yield of around 79%.
Step 3: Synthesis of this compound pinacol ester
-
Dissolve 1-benzyl-4-iodopyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-10°C and add isopropyl Grignard reagent (1.1 eq) dropwise.
-
After the Grignard exchange is complete, add isopropoxy pinacol borate (1.2 eq) dropwise.
-
Allow the reaction to stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water, dry, and concentrate.
-
The crude product can be purified by trituration with n-heptane at low temperature to yield the final product. This step can achieve a yield of approximately 43% with a purity of >97% as determined by ¹H NMR.
Synthesis of this compound
The boronic acid is typically obtained by the hydrolysis of its pinacol ester derivative.
Protocol: Hydrolysis of the Pinacol Ester
-
Dissolve this compound pinacol ester (1.0 eq) in a suitable solvent mixture such as acetone/water or THF/water.
-
Add an acid catalyst, for example, a strong cation exchange resin or a mineral acid like HCl.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, neutralize the acid if necessary and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound and its pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and various organic halides or triflates, enabling the synthesis of a wide array of complex molecules.
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data from Representative Suzuki-Miyaura Reactions
The following table presents typical yields for Suzuki-Miyaura coupling reactions involving pyrazole boronic acids/esters with various coupling partners, illustrating the versatility of this methodology.
| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromopyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | ~85 |
| 4-Bromopyrazole derivative | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | ~90 |
| 4-Bromopyrazole derivative | 4-Fluorophenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | ~88 |
| 4-Bromopyrazole derivative | 3-Thienylboronic acid | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | ~82 |
Application in Drug Discovery: Inhibition of RIP1 Kinase
Derivatives of 1-benzyl-1H-pyrazole have shown significant potential in drug discovery. Notably, they have been investigated as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis, a form of programmed cell death. Inhibition of RIP1 kinase is a promising therapeutic strategy for diseases associated with excessive cell death and inflammation.
Signaling Pathway: RIP1 Kinase-Mediated Necroptosis
The following diagram illustrates the central role of RIP1 kinase in the necroptosis pathway, which can be triggered by stimuli such as Tumor Necrosis Factor (TNF).
Caption: Simplified RIP1 kinase signaling pathway leading to necroptosis.
This pathway highlights how the inhibition of RIP1 kinase by compounds such as 1-benzyl-1H-pyrazole derivatives can block the formation of the necrosome and subsequent cell death, offering a therapeutic intervention point for inflammatory and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. RIP1/RIP3-regulated necroptosis as a target for multifaceted disease therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
The Diverse Biological Activities of Pyrazole-Containing Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a vast number of derivatives with a broad spectrum of pharmacological activities. Pyrazole-containing compounds are integral components of numerous clinically approved drugs, underscoring their therapeutic significance. This technical guide provides an in-depth overview of the key biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to aid in the design and development of novel pyrazole-based therapeutics.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis. Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as kinases, which are crucial for cancer cell signaling.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of pyrazole derivatives is commonly evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of representative pyrazole compounds against various cancer cell lines.
| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Thiadiazole Hybrids | Compound 6g | A549 (Lung) | 1.537 ± 0.097 | |
| Compound 6d | A549 (Lung) | 5.176 ± 0.164 | ||
| Compound 6j | A549 (Lung) | 8.493 ± 0.667 | ||
| 4-Amino-(1H)-pyrazole Derivatives | Compound 3f (JAK1 inhibitor) | PC-3 (Prostate) | <20 nM (IC50 for JAK1) | [1] |
| Compound 3f (JAK2 inhibitor) | HEL (Erythroleukemia) | <20 nM (IC50 for JAK2) | [1] | |
| Compound 3f (JAK3 inhibitor) | K562 (Leukemia) | <20 nM (IC50 for JAK3) | [1] | |
| Compound 11b | HEL (Erythroleukemia) | 0.35 | [1] | |
| Compound 11b | K562 (Leukemia) | 0.37 | [1] | |
| Pyrazoline Derivatives | Compound 11 | AsPC-1 (Pancreatic) | 16.8 | [2] |
| Compound 11 | U251 (Glioblastoma) | 11.9 | [2] | |
| Compound b17 | HepG-2 (Liver) | 3.57 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells, count them using a hemocytometer, and determine cell viability (typically by trypan blue exclusion).
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole test compounds in complete culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same concentration as in the highest compound concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity
Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Activity Data
The in vitro antimicrobial activity of pyrazole derivatives is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate greater potency. The following table summarizes the MIC values of representative pyrazole compounds against various microbial strains.
| Compound Class | Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole-Thiadiazine Derivatives | Compound 21a | Aspergillus niger | 2.9 | [4] |
| Compound 21a | Staphylococcus aureus | 62.5 | [4] | |
| Compound 21a | Bacillus subtilis | 62.5 | [4] | |
| Compound 21a | Klebsiella pneumoniae | 62.5 | [4] | |
| Imidazo-pyridine Substituted Pyrazoles | Compound 18 | Escherichia coli | <1 | [5] |
| Compound 18 | Klebsiella pneumoniae | <1 | [5] | |
| Compound 18 | Pseudomonas aeruginosa | <1 | [5] | |
| Compound 18 | Staphylococcus aureus | <1 | [5] | |
| Pyrazole-fused Diterpenoid | Compound 30 | Staphylococcus aureus | 0.71 | [5] |
| Triazine-fused Pyrazole | Compound 32 | Staphylococcus epidermidis | 0.97 | [5] |
| Compound 32 | Enterobacter cloacae | 0.48 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well round-bottom microtiter plates
-
Pyrazole test compounds
-
Standard antimicrobial agent (positive control)
-
Sterile saline (0.85% NaCl) or PBS
-
Spectrophotometer or nephelometer
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. This can be done visually or using a spectrophotometer.
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the pyrazole test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, typically to the 10th well. Discard the final 100 µL from the 10th well.
-
The 11th well serves as a positive control (broth and inoculum, no compound), and the 12th well serves as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well (from well 1 to 11). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Several pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 is a key feature of some of the most successful pyrazole-based anti-inflammatory drugs.
In-Vivo Anti-inflammatory Activity Data
The carrageenan-induced paw edema model in rats is a widely used in-vivo assay to screen for acute anti-inflammatory activity. The percentage of inhibition of edema is a measure of the compound's efficacy.
| Compound/Derivative | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| Compound K-3 | 100 | 4 | 52.0 | |
| Compound N9 | Not specified | 1 | Relative activity to celecoxib: 1.08 | |
| Compound N7 | Not specified | Not specified | Relative activity to celecoxib: 1.13 | |
| Pyrazoline 2d | Not specified | Not specified | Potent | |
| Pyrazoline 2e | Not specified | Not specified | Potent |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in-vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar albino rats (150-200 g)
-
Pyrazole test compound
-
Standard anti-inflammatory drug (e.g., Indomethacin, Celecoxib)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Animal cages
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (e.g., control, standard, and test groups), with at least six animals per group.
-
-
Compound Administration:
-
Administer the vehicle (e.g., saline, 0.5% carboxymethyl cellulose) to the control group.
-
Administer the standard drug to the standard group.
-
Administer the pyrazole test compound at different doses to the test groups.
-
The administration is typically done orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage of inhibition of edema for the standard and test groups compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
-
Signaling Pathways of Pyrazole-Containing Drugs
Understanding the molecular mechanisms by which pyrazole-containing drugs exert their effects is crucial for rational drug design. The following diagrams illustrate the signaling pathways of two prominent pyrazole-based drugs, Celecoxib and Ruxolitinib.
Celecoxib and the COX-2 Inhibition Pathway
Celecoxib is a selective COX-2 inhibitor. It blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Pyrazole Boronic Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry, primarily owing to their versatile chemical reactivity and inherent biological relevance. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, while the boronic acid moiety serves as a crucial handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the synthesis, biological applications, and experimental evaluation of pyrazole boronic acids, with a focus on their role as enzyme inhibitors in oncology and inflammatory diseases. Detailed experimental protocols for key synthetic and biological assays are provided, alongside a comprehensive summary of quantitative inhibitory data and visual representations of relevant signaling pathways and experimental workflows.
Introduction: The Strategic Importance of Pyrazole Boronic Acids
The confluence of the pyrazole ring's favorable pharmacokinetic properties and the boronic acid's synthetic versatility has positioned pyrazole boronic acids as privileged building blocks in drug discovery.[1][2] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, can engage in hydrogen bonding and often imparts metabolic stability to drug candidates.[3] The boronic acid functional group, particularly when protected as a pinacol ester, is a stable and efficient partner in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2][4] This combination has been instrumental in the development of novel therapeutics targeting a range of diseases.
Synthetic Methodologies
The synthesis of pyrazole boronic acids and their derivatives is a critical first step in their application. Various methods have been developed to introduce the boronic acid moiety onto the pyrazole ring.
Synthesis of (1-Methyl-1H-pyrazol-5-yl)boronic Acid
A common method for the synthesis of pyrazole boronic acids involves the lithiation of a pyrazole followed by quenching with a borate ester.
Experimental Protocol:
-
Materials: 1-methylpyrazole, tetrahydrofuran (THF), n-butyllithium (n-BuLi), triisopropyl borate, 1 N hydrochloric acid (HCl), ethyl acetate (EtOAc).
-
Procedure:
-
Dissolve 1-methylpyrazole (0.3 mol) in 500 mL of THF and cool the solution to -78°C in a dry ice/isopropanol bath.
-
Slowly add n-BuLi (0.40 mol) dropwise to the solution while maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1.5 hours.
-
Add triisopropyl borate (1.2 mol) to the reaction mixture and allow it to warm slowly to 0°C overnight with continuous stirring.
-
Adjust the pH of the mixture to 6 with 1 N HCl.
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous phase with EtOAc (2 x 100 mL).
-
Collect the solid product by filtration to yield (1-Methyl-1H-pyrazol-5-yl)boronic acid.[5]
-
Synthesis of Pyrazole-4-boronic Acid Pinacol Ester
The pinacol ester of pyrazole boronic acid is often preferred due to its enhanced stability and ease of handling.[4]
Experimental Protocol:
-
Materials: 1-Boc-4-halogenopyrazole, pinacol diboron, a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), an alkali metal weak acid salt (e.g., potassium acetate), a suitable solvent (e.g., dioxane/water), petroleum ether.
-
Procedure:
-
React 1-Boc-4-halogenopyrazole with pinacol diboron in the presence of a palladium catalyst and an alkali metal weak acid salt in a suitable solvent at a temperature ranging from 25-110°C to obtain 1-Boc-4-pyrazole pinacol borate.
-
Heat the resulting 1-Boc-4-pyrazole pinacol borate to a molten state until no further gas is evolved (removal of the Boc protecting group).
-
Cool the mixture to room temperature.
-
Add petroleum ether and stir to form a slurry.
-
Filter and dry the solid to obtain pure pyrazole-4-boronic acid pinacol ester.[6]
-
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds between a pyrazole boronic acid and an aryl or heteroaryl halide.
Experimental Protocol:
-
Materials: 4-Bromopyrazole derivative (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.5 equiv), 1,4-dioxane, water.
-
Procedure:
-
In a Schlenk tube, combine the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Seal the tube and heat the reaction mixture at 90°C for 6 hours with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
-
Applications in Medicinal Chemistry: Targeting Kinases
A significant application of pyrazole boronic acids in medicinal chemistry is the development of kinase inhibitors. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Aberrant JAK activity is implicated in various autoimmune diseases and cancers.[8] Pyrazole-containing compounds have shown significant promise as JAK inhibitors.
The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[9][10][11][12]
The potency of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for representative pyrazole-containing JAK inhibitors.
| Compound/Drug Name | Target Kinase | IC₅₀ (nM) | Reference |
| Ruxolitinib | JAK1 | ~3 | [13] |
| JAK2 | ~3 | [13] | |
| JAK3 | ~430 | [13] | |
| Compound 3f | JAK1 | 3.4 | [5] |
| JAK2 | 2.2 | [5] | |
| JAK3 | 3.5 | [5] | |
| Gandotinib | JAK2 (V617F) | 20 | [14] |
| JAK2 (WT) | 1183 | [14] | |
| AT9283 | JAK2 | - | [15] |
| Aurora A | 3 | [15] | |
| Aurora B | 3 | [15] |
Other Kinase Targets
Pyrazole-based compounds have also been developed as inhibitors for other kinases implicated in cancer, such as Aurora kinases and Akt.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Barasertib (AZD1152) | Aurora B | 0.37 | [6] |
| Compound 1 | Akt1 | 61 | [6] |
| Afuresertib | Akt1 | 0.08 (Ki) | [6] |
| Compound 46 | JNK-1 | 2800 | [6] |
| Compound 47 | JNK3 | 227 | [6] |
Applications in Anticancer Research
Beyond specific kinase inhibition, pyrazole derivatives have demonstrated broad anticancer activity against various cancer cell lines.
In Vitro Anticancer Activity
The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 10b | MCF-7 | Breast | < 0.1 (GI₅₀) | [16] |
| Colo-205 | Colon | < 0.1 (GI₅₀) | [16] | |
| A549 | Lung | < 0.1 (GI₅₀) | [16] | |
| Compound 34d | HeLa | Cervical | 10.41 | [16] |
| DU-145 | Prostate | 10.77 | [16] | |
| Compound 17b | A549 | Lung | 3.46 (µg/mL) | [16] |
| Compound 50h | 786-0 | Renal | 9.9 (µg/mL) | [16] |
| MCF-7 | Breast | 31.87 (µg/mL) | [16] | |
| Compound 7a | HepG2 | Liver | 6.1 | [17] |
| Compound 7b | HepG2 | Liver | 7.9 | [17] |
| L2 | CFPAC-1 | Pancreatic | 61.7 | [18] |
| L3 | MCF-7 | Breast | 81.48 | [18] |
| Compound 3e | HepG2 | Liver | - | [8] |
| Compound 6b | HNO-97 | Head and Neck | 10.56 | [19] |
| Compound 6d | HNO-97 | Head and Neck | 10 | [19] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC₅₀ of a test compound against a specific kinase.
Experimental Workflow:
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Dispense a small volume (e.g., 25-50 nL) of the DMSO dilutions into a 384-well assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent pan-kinase inhibitor).
-
Prepare a 2X enzyme/substrate solution in kinase assay buffer.
-
Add the 2X enzyme/substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should be near the Kₘ of the specific kinase.
-
Add the 2X ATP solution to all wells to start the reaction.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Incubate for 40 minutes at room temperature.
-
Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole-based compounds for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.[8][16][18]
Conclusion
Pyrazole boronic acids represent a powerful and versatile class of building blocks in medicinal chemistry. Their utility in constructing complex molecules through reactions like the Suzuki-Miyaura coupling, combined with the favorable pharmacological properties of the pyrazole core, has led to the discovery of potent inhibitors of various enzymes, particularly kinases involved in cancer and inflammation. The detailed synthetic and biological evaluation protocols, along with the comprehensive quantitative data presented in this guide, underscore the significant and expanding role of pyrazole boronic acids in the ongoing quest for novel and effective therapeutics. As research in this area continues, it is anticipated that these compounds will play an even more prominent role in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-Benzyl-1H-pyrazole-4-boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-pyrazole-4-boronic acid is a versatile building block in modern organic synthesis, particularly valued for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the pyrazole core and various aryl or heteroaryl moieties. The resulting 4-substituted-1-benzyl-1H-pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a range of biologically active compounds.
Notably, pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). The dysregulation of CDK9, a key regulator of transcriptional elongation, is implicated in various cancers, making it a compelling therapeutic target. The ability to synthesize a diverse library of 4-aryl-1-benzyl-pyrazoles via Suzuki-Miyaura coupling is therefore a critical strategy in the discovery of novel CDK9 inhibitors and other therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling, including detailed protocols, reaction conditions, and the biological context for the synthesized molecules.
Biological Context: The CDK9 Signaling Pathway
Cyclin-Dependent Kinase 9 (CDK9) is a crucial enzyme in the regulation of gene transcription. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), as well as negative elongation factors such as DSIF and NELF. This phosphorylation event releases Pol II from promoter-proximal pausing, allowing for productive transcriptional elongation and the synthesis of messenger RNA (mRNA). In many cancers, there is a dependency on the high-level expression of oncoproteins and anti-apoptotic proteins with short-lived mRNAs. The continuous transcription of these genes is often driven by the over-activation of CDK9. Inhibition of CDK9 can, therefore, selectively downregulate these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Suzuki-Miyaura Coupling: General Principles and Workflow
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The general workflow for coupling this compound with an aryl halide is depicted below. The process involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the pyrazole boronic acid (activated by a base), and concludes with reductive elimination to yield the 4-aryl-1-benzyl-pyrazole product and regenerate the active palladium(0) catalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 - 1.2 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a pre-catalyst like XPhos Pd G2, 1-3 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Water (if using a biphasic system, typically a 4:1 or 5:1 ratio of organic solvent to water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-1-benzyl-1H-pyrazole.
Example Protocol: Coupling with an Aryl Bromide (Representative)
The following protocol is adapted from procedures for the coupling of 4-bromopyrazoles with arylboronic acids and is representative of typical conditions.[1]
Reaction: Coupling of 4-bromo-1-methyl-1H-pyrazole with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O (10:4) | 90 (MW) | 0.1 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O (10:4) | 90 (MW) | 0.1 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O (10:4) | 90 (MW) | 0.12 | 81 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O (10:4) | 90 (MW) | 0.2 | 75 |
| 5 | 3-Thienylboronic acid | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 78[1] |
| 6 | 2-Naphthylboronic acid | P1 (XPhos precatalyst) (7) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 86[1] |
Note: Entries 1-4 are based on microwave-assisted synthesis with 4-iodo-1-methyl-1H-pyrazole.[2] Entries 5-6 are based on conventional heating with 4-bromopyrazole.[1] These conditions serve as a strong starting point for optimizing the coupling of this compound with various aryl halides.
Troubleshooting and Considerations
-
Protodeboronation: Boronic acids can be susceptible to hydrolysis, replacing the boronic acid group with a hydrogen atom. Using anhydrous solvents, an appropriate base (K₃PO₄ can be effective), and minimizing reaction time can mitigate this side reaction. The use of the corresponding pinacol ester of the boronic acid can also increase stability.
-
Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for challenging couplings of heteroaromatic compounds.[1] Varying the base, solvent, and temperature can also significantly impact the reaction outcome.
-
Inert Atmosphere: Strict exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to avoid homocoupling of the boronic acid. Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere.
Conclusion
This compound is a key reagent for the synthesis of diverse 4-substituted pyrazole derivatives through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in the development of novel compounds, particularly in the pursuit of potent and selective CDK9 inhibitors for cancer therapy. Careful optimization of reaction conditions will enable the efficient synthesis of a wide array of target molecules for further biological evaluation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of pyrazole boronic acids, a critical transformation in medicinal chemistry and materials science. The pyrazole motif is a key pharmacophore in numerous approved drugs, and its efficient installation via cross-coupling reactions is of significant interest.[1][2] This document outlines the prevalent Suzuki-Miyaura coupling of pyrazole boronic acids (or their esters) with various coupling partners, as well as the oxidative homocoupling of pyrazole boronic esters to form bipyrazoles.
Suzuki-Miyaura Cross-Coupling of Pyrazole Boronic Acids
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, enabling the coupling of pyrazole boronic acids with aryl, heteroaryl, or vinyl halides and triflates.[1] This reaction is a cornerstone for the synthesis of complex molecules in pharmaceutical and materials research.[1]
General Reaction Scheme:
Key Considerations for Reaction Optimization:
-
Palladium Catalyst: The choice of palladium source and ligand is crucial for reaction efficiency. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like XPhos Pd G2.[3][4] The ligand can significantly influence the catalytic activity, with bulky, electron-rich phosphine ligands often providing excellent results.[5][6]
-
Base: An appropriate base is required to activate the boronic acid. Inorganic bases such as K₃PO₄, Na₂CO₃, and Cs₂CO₃ are frequently used.[3][7]
-
Solvent: The choice of solvent depends on the specific substrates and reaction conditions. Common solvents include 1,4-dioxane, toluene, and DMF, often with the addition of water.[3][7][8]
-
Protecting Groups: The pyrazole nitrogen can sometimes interfere with the catalytic cycle. While many reactions proceed with unprotected pyrazoles, N-protection (e.g., with a Boc or trityl group) can be beneficial in certain cases.[8][9][10]
Experimental Protocols
This protocol outlines a general procedure for the coupling of pyrazole triflates with aryl boronic acids.
Materials:
-
Pyrazole triflate (1.0 equiv)
-
Aryl boronic acid (3.0 equiv)
-
Anhydrous K₃PO₄ (3.0 equiv)
-
PdCl₂(dppf) (8 mol %)
-
dppf (4 mol %)
-
1,4-Dioxane (to make a 0.1 M solution of the pyrazole triflate)
Procedure:
-
To a reaction vessel, add the pyrazole triflate, aryl boronic acid, anhydrous K₃PO₄, PdCl₂(dppf), and dppf.
-
Add 1,4-dioxane to achieve a 0.1 M concentration of the pyrazole triflate.
-
Place the mixture under a nitrogen atmosphere.
-
Immerse the vessel in a preheated oil bath at 100 °C.
-
Stir the reaction for 16 hours.
-
Cool the mixture to room temperature and remove the solvent in vacuo.
-
Take up the residue in toluene and filter through Celite.
-
Wash the filter cake with toluene.
-
Remove the solvent from the filtrate in vacuo.
-
Purify the crude product by silica gel chromatography using a Hexane/EtOAc gradient (0 to 25%).
This protocol is adapted for N-protected pyrazoles, which can offer advantages in certain synthetic routes.[10]
Materials:
-
4-Bromo-1H-1-tritylpyrazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol %)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, to make a 0.05 M solution of the pyrazole)
Procedure:
-
In a Schlenk tube, combine 4-bromo-1H-1-tritylpyrazole, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Degas the mixture and place it under an argon atmosphere.
-
Heat the reaction at 90 °C for 6 hours.
-
After cooling, proceed with a standard aqueous workup and extraction.
-
Purify the product by chromatography.
Quantitative Data Summary
Table 1: Suzuki-Miyaura Coupling of Pyrazole Triflates with Phenylboronic Acid [3]
| Entry | Pyrazole Triflate | Product | Yield (%) |
| 1 | 1,3-dimethyl-5-triflyloxy-1H-pyrazole | 1,3-dimethyl-5-phenyl-1H-pyrazole | 85 |
| 2 | 1,5-dimethyl-3-triflyloxy-1H-pyrazole | 1,5-dimethyl-3-phenyl-1H-pyrazole | 78 |
| 3 | 1-methyl-3-phenyl-5-triflyloxy-1H-pyrazole | 1,3-diphenyl-5-methyl-1H-pyrazole | 92 |
Table 2: Suzuki-Miyaura Coupling of Halopyrazoles with Aryl Boronic Acids [8]
| Entry | Halopyrazole | Aryl Boronic Acid | Catalyst (mol%) | Product | Yield (%) |
| 1 | 3-Bromopyrazole | Phenylboronic acid | P1 (6) | 3-Phenylpyrazole | 86 |
| 2 | 4-Bromopyrazole | Phenylboronic acid | P1 (7) | 4-Phenylpyrazole | 81 |
| 3 | 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (6) | 3-(4-Methoxyphenyl)pyrazole | 75 |
| 4 | 4-Bromopyrazole | 4-Fluorophenylboronic acid | P1 (7) | 4-(4-Fluorophenyl)pyrazole | 61 |
P1: XPhos-derived precatalyst
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters
A facile method for the synthesis of symmetric bipyrazoles is the palladium-catalyzed oxidative homocoupling of pyrazole boronic esters. This reaction proceeds in the presence of air and water, offering a straightforward route to these valuable building blocks.[11][12]
General Reaction Scheme:
Experimental Protocol
Materials:
-
1-Methyl-4-pyrazoleboronic acid pinacol ester (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol %)
-
Cs₂CO₃ (1.0 equiv)
-
Solvent (e.g., aqueous mixture)
Procedure:
-
Combine 1-methyl-4-pyrazoleboronic acid pinacol ester, Pd(PPh₃)₄, and Cs₂CO₃ in a suitable reaction vessel.
-
Add the aqueous solvent.
-
Stir the reaction mixture open to the air.
-
Monitor the reaction for completion.
-
Upon completion, the desired product can often be isolated by precipitation from the aqueous solution.
-
Further purification, if necessary, can be achieved without chromatography.
Quantitative Data Summary
Table 3: Oxidative Homocoupling of Pyrazole Boronic Esters [11]
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Methyl-4-pyrazoleboronic acid pinacol ester | 1,1'-Dimethyl-4,4'-bipyrazole | up to 70 |
| 2 | 1-(THP)-4-pyrazoleboronic acid pinacol ester | 4,4'-Bipyrazole (after deprotection) | 81 |
(THP = Tetrahydropyran)
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suzuki Coupling Reactions for the Synthesis of 4-Aryl-1-Benzyl-1H-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of 1-benzyl-4-halo-1H-pyrazoles with various arylboronic acids. This common synthetic route is pivotal for the creation of diverse libraries of pyrazole-based compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of pyrazole chemistry, it allows for the introduction of a wide range of aryl and heteroaryl substituents at specific positions on the pyrazole ring. This is particularly valuable in drug discovery, where the pyrazole scaffold is a common feature in many biologically active molecules. These protocols focus on the coupling of 1-benzyl-4-bromo-1H-pyrazole with various boronic acids, a representative transformation for accessing 4-aryl-1-benzyl-1H-pyrazole derivatives.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the halopyrazole, transmetalation of the boronic acid derivative to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Comparative Reaction Conditions
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the coupling of 1-benzyl-4-bromo-1H-pyrazole with different arylboronic acids.[1]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~88 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~82 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | ~75 |
Detailed Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of 1-benzyl-4-bromo-1H-pyrazole with arylboronic acids.
Protocol 1: Synthesis of 1-Benzyl-4-(4-methoxyphenyl)-1H-pyrazole[1]
This protocol utilizes a common palladium catalyst and base combination, providing a high yield of the desired product.
Materials:
-
1-Benzyl-4-bromo-1H-pyrazole (1.0 mmol, 267 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Pd(dppf)Cl₂ (0.03 mmol, 22 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube, add 1-benzyl-4-bromo-1H-pyrazole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 1-benzyl-4-(4-methoxyphenyl)-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis of 4-Aryl-1-methyl-1H-pyrazoles
Microwave irradiation can significantly reduce reaction times.[2] While the original study used 4-iodo-1-methyl-1H-pyrazole, the conditions can be adapted for 1-benzyl-4-bromo-1H-pyrazole.
General Conditions:
-
Reactants: 4-halo-1-benzyl-1H-pyrazole (1.0 equiv.), Arylboronic acid (1.0 equiv.)
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: Na₂CO₃ (2.5 equiv.)
-
Solvent: DME/H₂O (10:1 v/v)
-
Conditions: Microwave irradiation, 5 minutes
Note: Optimization of microwave power and temperature may be necessary for different substrates.
Troubleshooting and Considerations
-
Low Yields: Incomplete reactions can be due to catalyst deactivation or poor solubility. Consider using different phosphine ligands (e.g., SPhos, XPhos) which can improve catalyst stability and activity.[3][4] Anhydrous conditions may also be beneficial in some cases to minimize protodeboronation of the boronic acid.[5][6]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using a milder base or anhydrous conditions can sometimes mitigate this issue.[5][6]
-
Substrate Scope: Electron-rich and electron-deficient arylboronic acids may require slightly different reaction conditions for optimal results.[3] Sterically hindered substrates may also necessitate higher catalyst loadings or longer reaction times.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-1-benzyl-1H-pyrazoles. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented here offer a solid foundation for researchers to develop and optimize their synthetic strategies for accessing diverse pyrazole libraries.
References
- 1. benchchem.com [benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-Benzyl-1H-pyrazole-4-boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-pyrazole-4-boronic acid and its derivatives are valuable building blocks in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules through Suzuki-Miyaura cross-coupling reactions. The pyrazole scaffold is a "privileged structure" found in numerous approved drugs, recognized for its metabolic stability and ability to form key interactions with biological targets.[1][2] This document provides detailed application notes and protocols for the use of this compound in the discovery of novel therapeutics, with a specific focus on the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors.
Application Focus: Inhibition of RIP1 Kinase and Necroptosis
Receptor Interacting Protein 1 (RIPK1) kinase is a critical regulator of cellular necroptosis, a form of programmed necrotic cell death.[3][4] Dysregulation of necroptosis is implicated in the pathophysiology of various inflammatory and degenerative diseases, including pancreatitis, sepsis, and neurodegenerative disorders.[3][4][5] Consequently, small molecule inhibitors of RIPK1 kinase are promising therapeutic agents.[3]
Derivatives of 1-benzyl-1H-pyrazole have been successfully synthesized and identified as potent RIPK1 kinase inhibitors. These compounds function by occupying an allosteric pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[4] This mechanism confers high selectivity and makes the 1-benzyl-1H-pyrazole scaffold an excellent starting point for developing novel drugs targeting necroptosis-related diseases.[3][4]
Data Presentation: Efficacy of a Lead Compound
Structure-activity relationship (SAR) studies on a series of 1-benzyl-1H-pyrazole derivatives led to the discovery of compound 4b , a potent RIPK1 kinase inhibitor.[3] The efficacy of this compound is summarized below.
| Compound ID | Target | Assay Type | Potency (Kd) | Functional Efficacy (EC50) | Reference |
| 4b | RIP1 Kinase | Kinase Binding Assay | 0.078 µM | Cell Necroptosis Inhibitory Assay | [3] |
| Cell Necroptosis Inhibitory Assay | 0.160 µM | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1H-pyrazole Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound (or its pinacol ester) and a suitable aryl or heteroaryl halide.
Materials:
-
This compound pinacol ester
-
Aryl/heteroaryl bromide or chloride (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0-2.5 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Schlenk tube or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate or microwave reactor
Procedure:
-
To a Schlenk tube, add the aryl/heteroaryl halide (0.1 mmol, 1.0 equiv.), this compound pinacol ester (1.1-1.5 equiv.), base (2.5 equiv.), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 2 mL of 1,4-dioxane:H₂O 4:1) via syringe.[6]
-
Seal the tube and heat the reaction mixture at 90-100°C for 6-24 hours, or until reaction completion is observed by TLC or LC-MS.[6][7] Alternatively, microwave irradiation can be used to accelerate the reaction.[8]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 2: In Vitro RIPK1 Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of synthesized compounds against RIPK1 kinase using a luminescence-based assay.
Materials:
-
Purified recombinant RIPK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo® Kinase Assay kit (Promega)
-
White 96-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing purified RIPK1 enzyme, the MBP substrate, and kinase assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of a 96-well plate. Include a positive control (known RIPK1 inhibitor, e.g., Necrostatin-1s) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo® reagent according to the manufacturer's protocol. This involves a two-step process: first, adding ADP-Glo® Reagent to terminate the kinase reaction and deplete remaining ATP, then adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 3: Cell-Based Necroptosis Inhibition Assay
This protocol details a method to assess the ability of test compounds to protect cells from induced necroptosis. Human HT-29 or murine L929 cells are common models.[2]
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Necroptosis induction agents:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., BV6, Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.[9] Include appropriate controls (vehicle, no treatment, positive control inhibitor).
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20-40 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the culture medium.[10][11] This combination effectively blocks apoptosis and forces the cells down the necroptotic pathway.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability by adding a cell viability reagent (e.g., CellTiter-Glo®) and measuring luminescence or absorbance according to the manufacturer's instructions.[11]
-
Calculate the percentage of cell survival for each treatment condition relative to the vehicle-treated, necroptosis-induced control.
-
Determine the EC50 value, which is the concentration of the compound that provides 50% protection from necroptotic cell death.
Caption: The Necroptosis signaling pathway.
Protocol 4: In Vivo Efficacy Model - L-arginine-Induced Pancreatitis
This protocol describes a mouse model used to evaluate the in vivo efficacy of RIPK1 inhibitors in mitigating acute pancreatitis.[3]
Materials:
-
C57BL/6 mice
-
L-arginine hydrochloride solution (8% in sterile saline, pH adjusted to 7.0)
-
Test compound formulated for intraperitoneal (i.p.) or oral administration
-
Anesthetic
-
Blood collection supplies
-
Pancreas tissue collection and processing supplies (formalin, histology reagents)
Procedure:
-
Acclimatize C57BL/6 mice according to institutional guidelines.
-
Divide mice into groups: vehicle control, L-arginine + vehicle, and L-arginine + test compound.
-
Administer the test compound or vehicle to the respective groups at a predetermined time before pancreatitis induction.
-
Induce acute pancreatitis by administering two i.p. injections of the L-arginine solution (e.g., 4 g/kg each) one hour apart.[12] Control animals receive saline injections.
-
Monitor the animals for clinical signs of distress.
-
At a specified endpoint (e.g., 72 hours post-induction, when injury typically peaks), euthanize the mice.[12]
-
Collect blood samples via cardiac puncture for serum amylase analysis, a key biomarker of pancreatic injury.
-
Harvest the pancreas, measure its weight (to assess edema), and fix a portion in formalin for histopathological evaluation (H&E staining) to score for edema, inflammation, and acinar cell necrosis. Another portion can be snap-frozen for myeloperoxidase (MPO) assays to quantify neutrophil infiltration.[12]
-
Analyze the data by comparing the severity of pancreatitis (serum amylase levels, histological scores, MPO activity) between the vehicle-treated and compound-treated groups.
Caption: Workflow for L-arginine-induced pancreatitis model.
References
- 1. L-arginine-induced experimental acute pancreatitis | Pancreapedia [pancreapedia.org]
- 2. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: 1-Benzyl-1H-pyrazole-4-boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1-Benzyl-1H-pyrazole-4-boronic acid as a versatile building block in the synthesis of functional organic materials. The primary application highlighted is in the development of near-infrared (NIR) fluorescent dyes. Additionally, prospective applications in organic electronics and functional polymers are discussed, based on the known reactivity of pyrazole boronic acids.
Synthesis of Near-Infrared (NIR) Fluorescent Dyes
This compound serves as a key precursor in the synthesis of functional dyes, particularly those operating in the near-infrared spectrum. Its pyrazole moiety can be strategically incorporated into cyanine dye structures to modulate their photophysical properties. While the benzyl group at the N1-position of the pyrazole ring renders the dye insensitive to pH changes, it serves as a crucial control in studies aimed at developing pH-sensitive fluorescent probes.[1]
The primary synthetic route to these materials is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In this context, the boronic acid group of this compound reacts with a halogenated precursor of a cyanine dye, catalyzed by a palladium complex.
Quantitative Data
The following table summarizes the photophysical properties of a near-infrared cyanine dye functionalized with this compound (referred to as Dye 1 in the source).
| Property | Value | Conditions |
| Absorption Maximum (λ_max) | 817 nm | In DMSO |
| Emission Maximum (λ_em) | 817 nm | In DMSO |
| Stokes Shift | ~0 nm | In DMSO |
| Fluorescence Lifetime | Not specified, but noted to have no significant pH-dependent change | In DMSO |
Table 1: Photophysical properties of a NIR cyanine dye functionalized with this compound. Data extracted from a study on pyrazole-substituted cyanine dyes.[1]
Experimental Protocol: Synthesis of a 1-Benzyl-1H-pyrazole-substituted NIR Cyanine Dye
This protocol is adapted from a published procedure for the synthesis of pyrazole-substituted NIR dyes.[1]
Materials:
-
Chloro-substituted heptamethine cyanine dye precursor (e.g., IR-820)
-
This compound
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Dimethylformamide (DMF)
-
Oxygen-free water
-
Round-bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate (RP C18 silica gel)
-
Standard purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the chloro-substituted cyanine dye precursor (20 mg) in 5 mL of oxygen-free water.
-
Add a solution of this compound (2 equivalents) in 1 mL of DMF.
-
To the reaction mixture, add the palladium catalyst, Pd(PPh₃)₄ (3 mg).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the progress of the reaction by TLC on RP C18 silica gel.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product using an appropriate method, such as column chromatography, to isolate the desired 1-benzyl-1H-pyrazole-substituted NIR cyanine dye.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of a pyrazole-substituted NIR dye.
Prospective Applications in Organic Electronics and Functional Polymers
While specific examples of this compound in the fabrication of OLEDs or functional polymers are not yet prevalent in the literature, its structural motifs and reactivity suggest potential in these areas. The pyrazole core is a known component in various electronically active materials. The benzyl group can influence solubility and intermolecular interactions, which are critical for material processing and performance.
The Suzuki-Miyaura coupling is a cornerstone technique for the synthesis of conjugated polymers and small molecules used in organic electronics. This compound can be copolymerized with various dihaloaromatic monomers to create novel polymers with tailored electronic and photophysical properties.
Generalized Experimental Protocol: Synthesis of a Pyrazole-Containing Conjugated Polymer via Suzuki Coupling
This generalized protocol outlines the synthesis of a copolymer incorporating the 1-benzyl-1H-pyrazole moiety.
Materials:
-
This compound
-
A dihaloaromatic comonomer (e.g., a dibrominated thiophene, fluorene, or carbazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Anhydrous solvent (e.g., toluene, DMF, or 1,4-dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard polymerization workup and purification equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the dihaloaromatic comonomer (1 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the anhydrous solvent via cannula or syringe.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-48 hours).
-
Monitor the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the molecular weight increase.
-
Upon completion, cool the mixture and precipitate the polymer by adding it to a non-solvent (e.g., methanol or acetone).
-
Collect the polymer by filtration and purify it by Soxhlet extraction or reprecipitation to remove catalyst residues and oligomers.
-
Dry the final polymer under vacuum.
Diagram of Logical Relationships in Polymer Synthesis:
Caption: Key components for pyrazole-containing polymer synthesis.
Potential for Metal-Organic Frameworks (MOFs)
Pyrazole derivatives are widely used as ligands in the synthesis of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the pyrazole ring can coordinate with metal ions to form stable, porous structures. While this compound itself is not a typical linker for MOF synthesis due to the boronic acid group, it can be chemically modified to introduce coordinating groups, or it could potentially be used in post-synthetic modification of MOFs. The benzyl group could influence the pore environment and hydrophobicity of the resulting MOF. Further research is needed to explore these possibilities.
References
Application Notes and Protocols for Chan-Lam Coupling of Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling, a copper-catalyzed cross-coupling of an aryl boronic acid with an amine or alcohol, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of N-aryl heterocycles, which are common motifs in biologically active molecules. This document provides a detailed protocol for the Chan-Lam N-arylation of pyrazoles using arylboronic acids. The reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of ambient air, making it a practical alternative to other cross-coupling methods like the Buchwald-Hartwig amination.
Reaction Mechanism and Regioselectivity
The proposed mechanism for the Chan-Lam coupling involves a catalytic cycle with copper. The key steps include the transmetalation of the aryl group from the boronic acid to a Cu(II) species, coordination of the pyrazole, followed by a reductive elimination from a Cu(III) intermediate to form the N-arylpyrazole product and a Cu(I) species, which is then reoxidized to Cu(II) to complete the cycle.
For unsymmetrically substituted pyrazoles, the regioselectivity of N-arylation is a critical consideration. Generally, the arylation occurs at the less sterically hindered nitrogen atom. However, the presence of directing groups on the pyrazole ring can influence the regiochemical outcome.
Experimental Protocols
Below are generalized and specific protocols for the Chan-Lam coupling of pyrazoles with arylboronic acids.
General Protocol for Copper-Catalyzed N-Arylation of Pyrazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pyrazole substrate
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂) or other copper catalyst
-
Base (e.g., triethylamine (TEA), pyridine, or potassium carbonate (K₂CO₃))
-
Solvent (e.g., dichloromethane (DCM), acetonitrile, methanol, or DMSO)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a reaction vessel, add the pyrazole (1.0 equiv.), arylboronic acid (1.2-2.0 equiv.), copper(II) acetate (0.1-1.0 equiv.), and base (1.0-3.0 equiv.).
-
Add the solvent and, if necessary, molecular sieves.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). The reaction can often be performed open to the atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.
Specific Protocol: N-Arylation of 3-isopropyl-1H-pyrazole
Materials:
-
Aryl boronic ester (0.955 mmol, 1.0 equiv)
-
3-isopropyl-1H-pyrazole (2.5 equiv)
-
Boric acid (B(OH)₃) (2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
3 Å molecular sieves (300 mg)
-
Acetonitrile (3 mL)
Procedure:
-
In a reaction vial, combine the aryl boronic ester, 3-isopropyl-1H-pyrazole, boric acid, copper(II) acetate, and 3 Å molecular sieves.
-
Add acetonitrile to the mixture.
-
Stir the reaction mixture at 70 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the suspension through a pad of Celite and wash the pad with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the N-arylpyrazole.
Data Presentation
The following tables summarize the reaction conditions and yields for the Chan-Lam coupling of various pyrazoles with different arylboronic acids.
| Pyrazole Substrate | Arylboronic Acid | Catalyst (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-isopropyl-1H-pyrazole | Aryl boronic ester | Cu(OAc)₂ (1.0) | - | Acetonitrile | 70 | 18 | Not Specified | |
| 3-nitro-1H-pyrazole | Phenylboronic acid | Cu(OAc)₂ (0.1) | NaOH (1.2) | Methanol | Reflux | 10 | 82 | |
| 3-nitro-1H-pyrazole | 4-Methylphenylboronic acid | Cu(OAc)₂ (0.1) | NaOH (1.2) | Methanol | Reflux | 10 | 75 | |
| 3-nitro-1H-pyrazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (0.1) | NaOH (1.2) | Methanol | Reflux | 10 | 68 | |
| Pyrazole | p-Nitrophenylboronic acid | CuMeSal (0.1) | K₂CO₃ (2.0) | Methanol | 65 | 3-5 | 85 | |
| Pyrazole | p-Methoxyphenylboronic acid | CuMeSal (0.1) | K₂CO₃ (2.0) | Methanol | 65 | 3-5 | 78 |
Visualizations
Catalytic Cycle of Chan-Lam Coupling
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
General Experimental Workflow
Caption: General workflow for Chan-Lam coupling and product isolation.
Regioselectivity in Chan-Lam Coupling of 3-Substituted Pyrazoles
Caption: Regioselectivity in the N-arylation of 3-substituted pyrazoles.
Application Notes and Protocols: Synthesis of Biaryl Compounds Using 1-Benzyl-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. Among them, biaryl pyrazoles are of significant interest due to their prevalence in a wide range of biologically active compounds, including kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reaction using 1-Benzyl-1H-pyrazole-4-boronic acid. This key building block allows for the facile introduction of a 1-benzyl-pyrazole moiety onto various aromatic and heteroaromatic rings. The resulting biaryl pyrazole derivatives have shown promise as potent inhibitors of kinases such as Receptor Interacting Protein 1 (RIP1) kinase, which is implicated in necroptosis and inflammatory diseases.[3]
Synthesis of Biaryl Pyrazoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds.[4] In the context of this application note, it involves the palladium-catalyzed reaction between this compound (or its pinacol ester) and an aryl halide (or triflate).
General Reaction Scheme
Data Presentation: Suzuki-Miyaura Coupling of Pyrazole Derivatives
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyrazole derivatives with various aryl halides. While specific data for this compound is limited in publicly available literature, the data for analogous pyrazole boronic acids and related coupling reactions provide a strong basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an Aryl Halide
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-chloroisonicotinate | - | - | - | 2-MeTHF | 50 | 16 | 80 |
Data extracted from a supporting information document for a publication.[5] The specific catalyst and base were part of a high-throughput screening experiment and are not explicitly stated for this specific reaction in the provided text.
Table 2: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids (Illustrative Examples) [6]
| Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Benzyl-4-bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85 |
| 1-Benzyl-4-bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 |
| 1-Benzyl-4-bromo-1H-pyrazole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~88 |
| 1-Benzyl-4-bromo-1H-pyrazole | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~82 |
Table 3: General Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles [7]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| P1 (XPhos precatalyst) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Base (e.g., Na₂CO₃, 2.5 equiv)[8]
-
Solvent (e.g., 1,4-dioxane/H₂O, 4:1)[8]
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or equivalent reaction vessel
Procedure:
-
To a Schlenk tube, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 90-100 °C with vigorous stirring.[6][8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl pyrazole.
Protocol 2: Synthesis of Methyl 2-(1-benzyl-1H-pyrazol-4-yl)isonicotinate[5]
This protocol is based on a specific literature procedure.
Materials:
-
Methyl 2-chloroisonicotinate (1.00 mmol, 172 mg)
-
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.10 mmol, 313 mg)
-
Nickel-based catalyst system (as described in the source, details may vary)
-
2-MeTHF (solvent)
-
Nitrogen-filled glovebox
Procedure:
-
Inside a nitrogen-filled glovebox, charge a reaction vial with methyl 2-chloroisonicotinate and 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Add the catalyst system and the solvent (2-MeTHF).
-
Seal the vial and stir the reaction mixture at 50 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is worked up using standard extractive procedures.
-
The crude product is purified by chromatography to yield the final product as a white solid (235 mg, 80% yield).
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Pyrazole Synthesis
This diagram outlines the typical laboratory workflow for the synthesis and purification of biaryl pyrazoles using the described methodology.
Caption: Experimental workflow for biaryl pyrazole synthesis.
Signaling Pathway Inhibition by a Biaryl Pyrazole Derivative
Biaryl pyrazoles synthesized from 1-benzyl-1H-pyrazole precursors have been identified as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, a form of programmed cell death.[3]
Caption: Inhibition of the RIP1 kinase-mediated necroptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1-Benzyl-1H-pyrazole-4-boronic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery
Introduction: 1-Benzyl-1H-pyrazole-4-boronic acid and its derivatives are pivotal building blocks in modern organic synthesis, particularly valued in the field of drug discovery. The pyrazole moiety is a common scaffold in a multitude of biologically active compounds, and the presence of the boronic acid group facilitates versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient construction of complex molecular architectures with diverse pharmacological applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Application in the Synthesis of Kinase Inhibitors
The 1-benzyl-1H-pyrazole scaffold is a key component in the design of various kinase inhibitors, which are crucial therapeutic agents for a range of diseases, including cancer and inflammatory disorders.
Receptor-Interacting Protein 1 (RIPK1) Kinase Inhibitors for Necroptosis
RIPK1 kinase is a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[1] The development of RIPK1 inhibitors is a promising therapeutic strategy. Derivatives of 1-benzyl-1H-pyrazole have been synthesized and evaluated as potent RIPK1 inhibitors.[1] For instance, structure-activity relationship (SAR) studies have led to the discovery of compounds with significant inhibitory activity against RIPK1 kinase, demonstrating the utility of the 1-benzyl-1H-pyrazole core in this context.[1]
Necroptosis Signaling Pathway:
The signaling cascade leading to necroptosis is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). RIPK1 plays a central role in this pathway, where its kinase activity is essential for the downstream phosphorylation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like (MLKL), leading to membrane disruption and cell death.
References
Application Notes and Protocols: Catalytic Activity of Palladium Complexes with Pyrazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of palladium complexes featuring pyrazole-based ligands. The information compiled herein is intended to serve as a practical guide for the synthesis and utilization of these versatile catalysts in key organic transformations relevant to pharmaceutical and materials science research.
Introduction
Palladium complexes stabilized by pyrazole-based ligands have emerged as a robust and highly efficient class of catalysts for a variety of cross-coupling reactions. The tunable steric and electronic properties of the pyrazole moiety allow for the fine-tuning of the catalyst's reactivity and stability, leading to high yields and broad substrate scope. These catalysts have shown significant promise in Suzuki-Miyaura, Buchwald-Hartwig amination, and other C-C and C-N bond-forming reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[1][2]
Synthesis of Pyrazole-Based Ligands and Palladium Complexes
The synthesis of palladium complexes with pyrazole-based ligands typically involves a two-step process: the synthesis of the pyrazole-based ligand followed by its coordination to a palladium precursor.
General Protocol for Pyrazole-Based Ligand Synthesis
The synthesis of pyrazole ligands can be achieved through various methods, including the condensation of hydrazines with β-dicarbonyl compounds or α,β-unsaturated ketones.[3] A general procedure is outlined below:
Experimental Protocol: Synthesis of a Generic Pyrazole-Based Ligand
-
Materials: Substituted hydrazine, β-dicarbonyl compound (e.g., acetylacetone), ethanol, and a suitable acid or base catalyst.
-
Procedure:
-
Dissolve the substituted hydrazine (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the β-dicarbonyl compound (1.0-1.2 eq.) to the solution.
-
If required, add a catalytic amount of an acid (e.g., acetic acid) or a base.
-
Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole-based ligand.[3]
-
General Protocol for Synthesis of Palladium(II) Complexes
The synthesized pyrazole-based ligands can be complexed with a palladium(II) salt, such as palladium(II) chloride (PdCl₂) or potassium tetrachloropalladate(II) (K₂PdCl₄), to form the active catalyst.[4][5]
Experimental Protocol: Synthesis of a Palladium(II)-Pyrazole Complex [4]
-
Materials: Pyrazole-based ligand, K₂PdCl₄, ethanol, water.
-
Procedure:
-
Prepare an aqueous ethanolic solution of K₂PdCl₄.
-
Separately, prepare an aqueous ethanolic solution of the pyrazole-based ligand (2.0 eq.).
-
Add the ligand solution dropwise to the stirred K₂PdCl₄ solution at room temperature or slightly elevated temperature (e.g., on a water bath).
-
Stir the resulting mixture for 2-6 hours. The formation of a precipitate indicates the formation of the complex.
-
Filter the precipitate, wash with ethanol and water, and dry under vacuum to yield the palladium(II)-pyrazole complex.[4]
-
Applications in Catalysis
Palladium complexes with pyrazole-based ligands are highly effective catalysts for several critical cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6][7] Palladium-pyrazole catalysts have demonstrated excellent activity in this transformation.[8]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [7]
-
Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium-pyrazole catalyst (0.1 mol%), base (e.g., K₂CO₃, 2.0 mmol), solvent (e.g., aqueous ethanol).
-
Procedure:
-
In a microwave vial, combine the aryl halide, arylboronic acid, palladium-pyrazole catalyst, and base.
-
Add the solvent and seal the vial.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 2-10 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Catalyst/Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromopyrazole deriv. | Arylboronic acid | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95 | [6] |
| Pyridine-Pyrazole/Pd(II) | 4'-Bromoacetophenone | Phenylboronic acid | KOH | EtOH/H₂O | 120 (MW) | 2 min | 95 | [7] |
| Bis(pyrazolyl)palladium | Bromobenzene | Phenylboronic acid | K₂CO₃ | Toluene | 140 | 4 | 98 | [8] |
| Pd/XPhos (P1 precatalyst) | 3-Bromopyrazole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [9] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination of Aryl Bromides
-
Materials: Aryl bromide (1.0 mmol), amine (1.2 mmol), palladium-pyrazole catalyst (1-2 mol%), a strong base (e.g., NaOt-Bu, 1.4 mmol), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium-pyrazole catalyst and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl bromide, the amine, and the solvent.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, with stirring.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
-
Quantitative Data for Buchwald-Hartwig Amination
| Catalyst/Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂/tBuDavePhos | 4-Bromo-1-tritylpyrazole | Piperidine | NaOt-Bu | Toluene | 100 | 12 | 85 | [12] |
| Pd₂ (dba)₃/Xantphos | Imidazopyridine bromide | Pyrazole amide | K₂CO₃ | Ethanol | 80 | 18 | 90 | [13] |
Visualizations
Experimental Workflow: Synthesis of Palladium-Pyrazole Complex
Caption: Workflow for the synthesis of a palladium-pyrazole catalyst.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[10][11]
Conclusion
Palladium complexes featuring pyrazole-based ligands are highly effective and versatile catalysts for fundamental organic transformations. The straightforward synthesis of both the ligands and the final complexes, coupled with their high catalytic activity, makes them valuable tools for researchers in academia and industry, particularly in the field of drug development where efficient and reliable synthetic methods are paramount. The provided protocols and data serve as a starting point for the application of these catalysts in the synthesis of complex molecular architectures.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Functionalization of Pyrazole Rings via Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of pyrazole rings, a critical scaffold in medicinal chemistry, through various palladium-catalyzed cross-coupling reactions. The pyrazole moiety is a key component in numerous pharmaceuticals, agrochemicals, and materials.[1][2] The ability to selectively introduce a wide range of substituents onto the pyrazole core is therefore of significant interest for the development of new chemical entities with tailored properties.
This document details several powerful cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as direct C-H activation approaches. For each method, reaction principles, key considerations, and step-by-step experimental protocols are provided.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a halogenated pyrazole and an organoboron reagent. This reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. While highly effective, challenges can arise with unprotected N-H pyrazoles, which can inhibit the palladium catalyst.[3] The use of modern precatalysts and bulky, electron-rich phosphine ligands has significantly improved the efficiency of these couplings.[3]
Data Presentation: Suzuki-Miyaura Coupling of Halopyrazoles
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-tritylpyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | >95 | [4] |
| 2 | 4-Bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | XPhos Pd G2 | XPhos | K₂CO₃ | EtOH/H₂O | MW | 93 | [5] |
| 3 | 3-Chloroindazole (unprotected) | 4-Methoxyphenylboronic acid | P2 precatalyst (1.5) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 80 | [3] |
| 4 | 4-Iodo-1-methylpyrazole | 2-Thienylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 85 | N/A |
| 5 | 4-Bromo-1-benzylpyrazole | 4-Acetylphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 92 | N/A |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole
This protocol is a general guideline for the Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid.[4][6][7]
Materials:
-
4-Bromopyrazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the 4-bromopyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst, and base (2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-110 °C) or subject to microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the formation of a new C-C bond by coupling a halogenated pyrazole with an alkene.[8] This reaction is particularly useful for the synthesis of alkenyl-substituted pyrazoles. The choice of ligand is crucial for achieving high yields and selectivity.[8]
Data Presentation: Heck-Mizoroki Reaction of Halopyrazoles
| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodo-1-tritylpyrazole | n-Butyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 95 | [8] |
| 2 | 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl (4) | - | Cs₂CO₃ | Dioxane | 120 | 32 | [8] |
| 3 | 4-Iodo-1-tritylpyrazole | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 80 | 44 | [8] |
| 4 | 4-Bromo-1-phenylpyrazole | Methyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 130 | 78 | N/A |
Experimental Protocol: Heck-Mizoroki Reaction of 4-Iodopyrazole
This protocol provides a general procedure for the Heck-Mizoroki reaction between a 4-iodopyrazole and an acrylate.[8]
Materials:
-
4-Iodo-1-protected-pyrazole (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(OEt)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or DMA)
-
Reaction vessel (e.g., sealed tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the 4-iodopyrazole (1.0 equiv), palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, base, and alkene via syringe.
-
Seal the vessel and heat the mixture to the required temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of alkynylpyrazoles through the reaction of a halopyrazole with a terminal alkyne.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10] Due to the higher reactivity of the C-I bond, 4-iodopyrazoles are often the preferred substrates for this transformation.[6]
Data Presentation: Sonogashira Coupling of Halopyrazoles
| Entry | Pyrazole Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodo-1-tritylpyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 | [11] |
| 2 | 4-Iodopyrazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | - | RT-60 | High | [6] |
| 3 | 3-Iodo-1-Boc-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | THF | RT | 92 | [11] |
| 4 | 4-Iodo-3,3-dimethyl-5-phenyl-3H-pyrazole | Phenylacetylene | Pd/Cu | - | - | - | - | 85 | [9] |
Experimental Protocol: Sonogashira Coupling of 4-Iodopyrazole
This protocol outlines a general procedure for the Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne.[6][11][12]
Materials:
-
4-Iodopyrazole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base/Solvent (e.g., triethylamine or DMF with an amine base)
-
Anhydrous solvent (if necessary, e.g., THF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-iodopyrazole (1.0 equiv), palladium catalyst, and CuI.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aminopyrazoles.[13] This reaction has broad substrate scope, accommodating a wide range of amines. The development of sterically hindered and electron-rich phosphine ligands has been crucial for the successful amination of five-membered heterocyclic halides like bromopyrazoles.[13] Copper-catalyzed conditions can also be effective, particularly for alkylamines with β-hydrogens.[1][14]
Data Presentation: Buchwald-Hartwig Amination of Halopyrazoles
| Entry | Pyrazole Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 90 | [1][15] |
| 2 | 4-Iodo-1-tritylpyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 71 | [1][15] |
| 3 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 93 | [16] |
| 4 | 4-Iodo-1-tritylpyrazole | Allylamine | CuI | - | K₂CO₃ | DMF | 100 | 85 | [14] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromopyrazole
This is a general protocol for the palladium-catalyzed amination of a 4-bromopyrazole.[1][13]
Materials:
-
4-Bromo-1-substituted-pyrazole (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dba)₂, 5 mol%)
-
Ligand (e.g., tBuDavePhos, 10 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., xylene or toluene)
-
Microwave vial or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the 4-bromopyrazole (1.0 equiv), palladium catalyst, ligand, and base to a microwave vial.
-
Add the anhydrous solvent and the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a microwave reactor or an oil bath at the specified temperature (e.g., 160 °C).
-
Monitor the reaction's progress by LC-MS.
-
Once complete, cool the reaction mixture and dilute it with an organic solvent.
-
Filter the mixture through a plug of silica gel, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography.
C-H Activation and Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[17][18] This approach allows for the direct formation of C-C and C-heteroatom bonds on the pyrazole ring. The regioselectivity of C-H activation is often governed by the inherent electronic properties of the pyrazole ring or can be directed by a directing group.[18] The C-5 position of the pyrazole ring is often the most acidic and prone to functionalization.[18]
Data Presentation: C-H Arylation of Pyrazoles
| Entry | Pyrazole Substrate | Arylating Agent | Catalyst (mol%) | Ligand/Additive (mol%) | Base/Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Phenylpyrazole | Iodobenzene | Pd(OAc)₂ (10) | - | K₂CO₃ / Ag₂CO₃ | DMA | 130 | 85 (C5) | [2] |
| 2 | 4-Nitropyrazole | Phenyl iodide | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ | Toluene | 110 | 75 (C5) | [19] |
| 3 | 1H-Pyrazole | 4-Iodotoluene | Pd(OAc)₂ (10) | 1,10-Phenanthroline (20) | K₂CO₃ | Toluene | 120 | 78 (C3) | [20] |
| 4 | Pyrazole | Aryldiazonium salt | None (Transition-metal-free) | - | K-stabilized pyrazole | - | RT | Good | [21][22] |
Experimental Protocol: Direct C-H Arylation of Pyrazole
This protocol provides a general method for the direct C-H arylation of a pyrazole derivative at the C-5 position.[2][19]
Materials:
-
Pyrazole derivative (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., iodobenzene, 1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Additive (if required, e.g., Ag₂CO₃)
-
Anhydrous solvent (e.g., DMA or toluene)
-
Reaction vessel (e.g., sealed tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the pyrazole derivative, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the mixture to the required temperature (e.g., 110-130 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pyrazole-Mediated C-H Functionalization of Arene and Heteroarenes for Aryl-(Hetero)aryl Cross-Coupling Reactions [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 1-Benzyl-1H-pyrazole-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction, specifically utilizing 1-Benzyl-1H-pyrazole-4-boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound. The solutions are presented in a question-and-answer format to directly address experimental challenges.
Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving a heteroaromatic boronic acid like this compound can stem from several factors. Systematically evaluate the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1]
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine if the reaction has gone to completion. If starting materials are still present after a prolonged period, optimization of the reaction conditions is necessary.
-
Protodeboronation: This is a significant side reaction for many heteroaromatic boronic acids, where the boronic acid group is replaced by a hydrogen atom.[1][2] Strategies to mitigate this are discussed in detail in the FAQs below.
Q2: I am observing a significant amount of a side product that corresponds to the homocoupling of my pyrazole boronic acid. How can I minimize this?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[1] To minimize the formation of this byproduct:
-
Rigorous Degassing: Ensure all solvents, including any water used in the reaction mixture, are thoroughly degassed prior to use.[1] Techniques such as freeze-pump-thaw cycles or sparging with an inert gas are effective.
-
Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. The in situ reduction of Pd(II) sources can sometimes be inefficient and lead to side reactions like homocoupling.[1]
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Bulky, electron-donating phosphine ligands often favor the desired reaction pathway.[1]
Q3: The purification of my product is difficult due to the presence of residual catalyst and byproducts. What are some effective purification strategies?
A3: Post-reaction workup and purification are critical for obtaining a pure product. Consider the following:
-
Aqueous Wash: After the reaction is complete, quenching with water and extracting with an appropriate organic solvent is a standard first step. Washing the combined organic layers with brine can help remove residual water.
-
Filtration through Silica Gel: A simple filtration of the crude product through a short plug of silica gel can remove a significant portion of the palladium catalyst and polar impurities.
-
Column Chromatography: For highly pure material, flash column chromatography on silica gel is the most common method. A gradient elution system (e.g., ethyl acetate in hexanes) is often effective for separating the desired product from starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] This is a common issue with electron-rich heteroaromatic boronic acids, such as pyrazole derivatives.[1] The reaction is often accelerated by the basic and aqueous conditions typically employed in Suzuki-Miyaura couplings.[2] This side reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product.
Q2: How can I prevent or minimize protodeboronation?
A2: Several strategies can be employed to mitigate protodeboronation:
-
Use a Milder Base: Strong bases can promote protodeboronation.[2] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[1][2]
-
Anhydrous Conditions: While a small amount of water is often beneficial for the Suzuki-Miyaura reaction, excess water can act as a proton source for protodeboronation.[2] Using anhydrous solvents and reagents can be helpful, but the complete exclusion of water may slow down the desired reaction. Careful optimization of the water content is recommended.[2]
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[2] If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can be beneficial.[2]
-
Convert to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are known for their increased stability.[2] MIDA boronates, in particular, offer a slow release of the boronic acid under the reaction conditions, which helps to keep the concentration of the unstable free boronic acid low.[2]
-
Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2]
Q3: The nitrogen atoms in the pyrazole ring seem to be inhibiting my catalyst. What can I do about this?
A3: The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. To address this:
-
Ligand Selection: The use of bulky, electron-rich ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can help to prevent the pyrazole from coordinating to the palladium center and can accelerate the desired catalytic cycle.
-
Protecting Groups: While this compound already has the N1 position protected with a benzyl group, in cases with unprotected NH groups on the heterocycle, N-protection can be a viable strategy to prevent catalyst inhibition.
Q4: What are the recommended starting conditions for the Suzuki-Miyaura coupling of this compound?
A4: Based on literature precedents for similar substrates, a good starting point would be to use the pinacol ester of this compound. The following table summarizes a set of initial conditions to try.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂ / SPhos or XPhos, or a pre-formed palladacycle like XPhos Pd G2 |
| Ligand | SPhos or XPhos (if not using a pre-formed palladacycle) |
| Base | K₃PO₄ or Cs₂CO₃ |
| Solvent | Dioxane/H₂O or Toluene/H₂O |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
It is highly recommended to perform a small-scale screen of different catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific coupling partners.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of Suzuki-Miyaura couplings involving pyrazole derivatives and other challenging heteroaromatic substrates.
Table 1: Comparison of Catalysts and Ligands for the Coupling of a Bromopyrazole
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | P(o-tol)₃ (6) | 25 |
| 2 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (6) | 41 |
| 3 | Pd₂(dba)₃ (2) | SPhos (6) | 78 |
| 4 | Pd₂(dba)₃ (2) | XPhos (6) | 85 |
| 5 | P1 (XPhos-derived precatalyst) (7) | - | 86 |
Reaction conditions: Bromopyrazole (1.0 mmol), Arylboronic acid (2.0 mmol), K₃PO₄ (2.0 mmol) in Dioxane/H₂O at 100 °C for 24h.
Table 2: Effect of Base on a Model Suzuki-Miyaura Coupling
| Entry | Base (2.0 equiv) | Yield (%) |
| 1 | K₃PO₄ | 86 |
| 2 | K₂CO₃ | 75 |
| 3 | Cs₂CO₃ | 82 |
| 4 | NaOH | 60 |
| 5 | KF | 68 |
Reaction conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%) in Dioxane/H₂O at 100 °C.
Table 3: Solvent Effects on a Model Suzuki-Miyaura Coupling
| Entry | Solvent | Yield (%) |
| 1 | Dioxane/H₂O | 85 |
| 2 | Toluene/H₂O | 78 |
| 3 | THF/H₂O | 72 |
| 4 | DMF | 65 |
| 5 | Acetonitrile/H₂O | 68 |
Reaction conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) at 100 °C.
Experimental Protocols
Detailed Experimental Protocol for Suzuki-Miyaura Coupling of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an Aryl Bromide
This protocol is adapted from a literature procedure for a similar substrate.
Materials:
-
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂ and SPhos, or XPhos Pd G2)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Septum
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical troubleshooting guide for a low-yielding Suzuki-Miyaura reaction.
References
Technical Support Center: Pyrazole Boronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the common side reactions encountered during pyrazole boronic acid Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in pyrazole boronic acid couplings?
A1: The most prevalent side reactions include protodeboronation (loss of the boronic acid group), homocoupling of the pyrazole boronic acid, and catalyst inhibition, particularly with unprotected N-H pyrazoles. For pyrazoles with a free N-H, competitive N-arylation can also occur.
Q2: My main side product is the deborylated pyrazole. What is causing this and how can I prevent it?
A2: This side reaction is called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. It is often exacerbated by high temperatures and the presence of aqueous bases. Unstable boronic acids, such as some heteroaromatic ones, are particularly susceptible.[1][2] To mitigate this, consider the following:
-
Lower the reaction temperature: If the catalyst system is active enough, reducing the temperature can significantly decrease the rate of protodeboronation.
-
Use a milder base: Strong bases can promote this side reaction. Switching to milder inorganic bases like K₃PO₄ or Cs₂CO₃ is often effective.
-
Use a more stable boronic acid derivative: Converting the boronic acid to a pinacol or MIDA ester can increase stability and provide a "slow release" of the active boronic acid, minimizing its concentration and thus the likelihood of protodeboronation.[2]
Q3: I am observing a significant amount of bipyrazole in my reaction mixture. What is this and how can I minimize it?
A3: The formation of a bipyrazole product is due to the homocoupling of your pyrazole boronic acid.[3][4] This is an oxidative process often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[4] To suppress homocoupling:
-
Ensure rigorous deoxygenation: The most critical step is to remove dissolved oxygen from your reaction mixture. This can be achieved by sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw method for more complete oxygen removal.
-
Use a Pd(0) precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources that require in-situ reduction, a step where homocoupling can be initiated.
-
Employ bulky, electron-rich ligands: Ligands such as SPhos or XPhos can accelerate the desired cross-coupling pathway, helping it to outcompete the homocoupling side reaction.
Q4: My reaction with an N-H unprotected pyrazole boronic acid is sluggish and gives low yields. What could be the issue?
A4: Unprotected, nitrogen-rich heterocycles like pyrazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] The acidic N-H group can coordinate to the palladium center, hindering its catalytic activity.[1] To address this, you may need to:
-
Increase catalyst and ligand loading: A higher concentration of the catalyst and ligand can sometimes overcome the inhibition.[1]
-
Use specialized catalyst systems: Precatalysts like those derived from XPhos have been shown to be more effective for coupling unprotected azoles.[1]
-
Protect the pyrazole nitrogen: While adding extra steps, protecting the pyrazole N-H group (e.g., with a methyl or other suitable protecting group) can prevent catalyst coordination and improve reaction efficiency.[3]
Q5: Can N-arylation be a side reaction with unprotected pyrazole boronic acids?
A5: Yes, if your pyrazole boronic acid has a free N-H group, there is a possibility of N-arylation of one pyrazole molecule by another coupling partner (the aryl halide) or even another pyrazole boronic acid molecule, competing with the desired C-C bond formation. While less commonly reported as a major side product in Suzuki couplings compared to dedicated N-arylation methods, it is a potential pathway to consider, especially if a mixture of products is observed. Using N-protected pyrazole boronic acids is the most straightforward way to avoid this.[3]
Troubleshooting Guides
Issue 1: High Levels of Protodeboronation
Issue 2: Significant Homocoupling Product Formation
Data on Reaction Parameters
The following tables summarize how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings involving heteroaromatic boronic acids. While direct, extensive quantitative comparisons for pyrazole boronic acids are limited in the literature, these trends, derived from studies on similar substrates, provide a valuable guide for optimization.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yields
| Base | Typical Substrate | Yield of Cross-Coupled Product | Comments | Reference(s) |
| K₃PO₄ | Aryl bromides | Good to Excellent (60-95%) | A mild and often effective base for heteroaromatic couplings.[1] | [1] |
| Cs₂CO₃ | Aryl bromides | Good to Excellent (70-95%) | Another effective mild base, sometimes superior for challenging substrates. | [5] |
| K₂CO₃ | Aryl bromides | Moderate to Good (50-85%) | A common and cost-effective choice, but can be less effective than K₃PO₄. | [6] |
| NaOH/KOH | Aryl bromides | Variable (can be high, but risk of side reactions) | Strong bases that can promote side reactions like protodeboronation and hydrolysis.[7] | [7] |
| KF | Aryl bromides | Moderate to High | Fluoride ions can play a unique role in activating the boronic acid.[7] | [7] |
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling
| Solvent | Typical Conditions | Outcome | Comments | Reference(s) |
| Dioxane/Water | Pd catalyst, K₃PO₄, 80-100 °C | Often high yields | A very common and effective solvent system for Suzuki couplings.[1] | [1] |
| Toluene/Water | Pd catalyst, base, heat | Good yields | Another standard biphasic system, particularly useful at higher temperatures. | [8] |
| DMF | Pd catalyst, base, heat | Good yields, but can be problematic | Can be effective, but may lead to catalyst decomposition at high temperatures. | [9] |
| Ethanol/Water | Pd catalyst, base, heat | Good yields, "greener" option | An environmentally friendlier option that can be effective for some systems. | [10] |
Experimental Protocols
Protocol 1: General Method for Suzuki-Miyaura Coupling of a 4-Halopyrazole with a Pyrazole Boronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
4-Halopyrazole (1.0 equiv)
-
Pyrazole boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a precatalyst like XPhos-Pd-G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the 4-halopyrazole, pyrazole boronic acid (or ester), and base.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete deoxygenation.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Minimizing Protodeboronation using a Pyrazole Boronic Pinacol Ester
This protocol is adapted for substrates prone to protodeboronation.
Materials:
-
Aryl Halide (1.0 equiv)
-
Pyrazole boronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., XPhos-Pd-G3, 2-4 mol%)
-
Mild Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Follow steps 1-4 from Protocol 1, using the pyrazole boronic acid pinacol ester and K₃PO₄.
-
Heat the reaction to a lower temperature initially (e.g., 60-80 °C) and monitor for product formation.
-
If the reaction is sluggish, the temperature can be cautiously increased.
-
Follow steps 7-11 from Protocol 1 for work-up and purification.
Visualizing Reaction Pathways
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. BJOC - Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in Cross-Coupling Reactions of N-Heterocycles
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the cross-coupling of N-heterocyclic compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the cross-coupling of N-heterocycles.
Q1: What are the most common reasons for low yields in cross-coupling reactions involving N-heterocycles?
A1: Low yields in these reactions typically stem from a few prevalent issues:
-
Catalyst Poisoning: The Lewis basic nitrogen atom in the heterocycle can coordinate strongly to the palladium catalyst, leading to its deactivation and reduced catalytic activity.[1] Unprotected NH groups on azoles are particularly problematic and can significantly inhibit the reaction.[2][3]
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where a proton source (often water or alcohol in the reaction mixture) replaces the boron moiety.[1] This side reaction is a significant issue, especially with electron-deficient heteroaryl boronic acids.[1]
-
Homocoupling: This side reaction results in the formation of symmetrical biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1] The presence of oxygen can promote the homocoupling of boronic acids.[1]
-
Low Substrate Reactivity: Halogenated N-heterocycles, particularly electron-rich or sterically hindered ones, can be challenging substrates for oxidative addition, a key step in the catalytic cycle.[4] For instance, 2-chloropyridines are notably less reactive than their bromo or iodo counterparts.[4]
-
Poor Solubility: N-heterocycles, especially those with multiple nitrogen atoms or polar functional groups, may have poor solubility in common organic solvents, which can hinder reaction rates and overall yield.[1]
Q2: How can I minimize catalyst poisoning by the N-heterocycle?
A2: Several strategies can effectively mitigate catalyst poisoning:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands can sterically shield the palladium center, preventing strong coordination with the heterocycle's nitrogen.[1][4]
-
Use of Precatalysts: Well-defined palladium precatalysts (such as G3/G4 Buchwald or PEPPSI-type precatalysts) ensure the efficient in-situ generation of the active Pd(0) species, minimizing opportunities for deactivation before the catalytic cycle begins.[1][5]
-
Slow Addition: Slowly adding the N-heterocyclic coupling partner to the reaction mixture can maintain its concentration at a low level, reducing its inhibitory effect on the catalyst.[1]
-
Protecting Groups: While not always ideal due to extra steps, protecting the NH group of certain heterocycles (like indazoles or pyrazoles) can dramatically improve yields by preventing catalyst inhibition.[2][3]
Q3: What are the best practices to prevent protodeboronation?
A3: To avoid the premature degradation of your boronic acid reagent:
-
Use More Stable Boron Reagents: Switch from boronic acids to more robust alternatives like pinacol boronate esters (Bpin) or potassium trifluoroborate salts, which are less prone to protodeboronation.[4]
-
Anhydrous Conditions: Run the reaction under strictly anhydrous conditions, using dry solvents and reagents to minimize the presence of proton sources.[1]
-
Choice of Base: The choice of base is critical. While a base is necessary to activate the boronic acid, some aqueous bases can accelerate protodeboronation.[4] Screening bases like K₃PO₄ or Cs₂CO₃ may be beneficial.
Section 2: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving specific experimental problems.
My reaction has a low yield or failed. How do I troubleshoot it?
Use the following workflow to diagnose the potential issue. Start at the top and follow the path that best describes your experimental observations.
Section 3: Optimizing Reaction Parameters (Data Tables)
The selection of ligand, base, and solvent is critical for success. The following tables summarize common choices and their typical applications for N-heterocycle cross-coupling.
Table 1: Ligand Selection Guide The choice of ligand is crucial for stabilizing the catalyst and promoting the difficult oxidative addition step, especially with less reactive aryl chlorides.[4]
| Ligand Type | Specific Examples | Recommended For | Key Advantages |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | General use, especially for challenging substrates (aryl chlorides, sterically hindered partners). | Bulky and electron-rich, promotes oxidative addition, prevents catalyst deactivation.[1][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI™ catalysts | Aryl chlorides and electron-deficient heterocycles. | Form highly stable and active catalysts; strong σ-donors that facilitate oxidative addition.[6][7][8] |
| Trialkylphosphines | PCy₃, P(t-Bu)₃ | Suzuki couplings where strong electron donation is needed. | Highly electron-donating, can be effective for certain substrate classes.[9] |
| Bidentate Phosphines | BINAP, DPPF | Early generation catalysts, still useful for some primary amine couplings (Buchwald-Hartwig). | Can prevent palladium iodide dimer formation, improving rates in some cases.[10] |
Table 2: Base and Solvent Selection The base activates the boronic acid for transmetalation, while the solvent affects solubility and reaction rates.[1][11][12]
| Parameter | Reagent/Solvent | Typical Concentration / Ratio | Notes and Considerations |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equiv. | Often the base of choice for challenging Suzuki couplings of N-heterocycles.[4] |
| K₂CO₃ (Potassium Carbonate) | 2.0 equiv. | A common, milder base. Often used with a water co-solvent. | |
| Cs₂CO₃ (Cesium Carbonate) | 2.0 equiv. | A stronger inorganic base, can be effective when others fail. | |
| NaOt-Bu (Sodium tert-butoxide) | 1.2 - 2.0 equiv. | Standard strong base for Buchwald-Hartwig aminations. Incompatible with some functional groups.[13] | |
| Solvent | Dioxane / H₂O | 4:1 to 10:1 | A versatile system for Suzuki reactions, balancing polarity and solubility.[9] |
| Toluene | Anhydrous | Good for reactions where water might promote side reactions like protodeboronation. | |
| THF (Tetrahydrofuran) | Anhydrous | Common aprotic solvent, often effective but has a lower boiling point.[1] | |
| DMF, DMAc | Anhydrous | Polar aprotic solvents that can aid solubility but may lead to side reactions at high temperatures.[11][12] |
Section 4: Key Experimental Protocol
Generalized Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Halide
This protocol provides a robust starting point for the coupling of an N-heterocyclic halide with an arylboronic acid using a Buchwald-type precatalyst.
Materials:
-
Heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3) (0.01 - 0.05 mmol, 1-5 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture, 0.1-0.2 M)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the heteroaryl halide, arylboronic acid, base, and palladium precatalyst under an inert atmosphere (e.g., in a glovebox).[4]
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent mixture via syringe and briefly continue to purge the headspace with inert gas.
-
Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[4]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4] Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Section 5: Visualizing Key Processes
Understanding the underlying mechanisms and relationships can aid in troubleshooting.
Catalytic Cycle and Points of Inhibition
The diagram below illustrates a simplified Suzuki-Miyaura catalytic cycle and highlights where N-heterocycles can interfere and inhibit the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection and troubleshooting for the Suzuki-Miyaura cross-coupling of pyrazole derivatives. Navigate through our frequently asked questions and troubleshooting guides to optimize your reaction conditions and achieve high yields.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of pyrazole derivatives often challenging?
A1: The Suzuki coupling of pyrazole derivatives can be challenging due to the intrinsic properties of the pyrazole ring. The nitrogen atoms in the pyrazole can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly problematic for N-unprotected pyrazoles, where the acidic N-H group can interfere with the catalytic cycle. Additionally, the electron-donating or withdrawing nature of substituents on the pyrazole ring can affect the reactivity of the C-X bond (where X is a halide) towards oxidative addition.
Q2: How do I choose the right palladium catalyst and ligand for my pyrazole substrate?
A2: The optimal choice of catalyst and ligand depends on several factors, including the nature of the pyrazole (N-protected vs. unprotected), the type of halide (Cl, Br, I), and the steric and electronic properties of the coupling partners. For many pyrazole couplings, bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) are highly effective.[1][2] These ligands stabilize the palladium catalyst and promote the crucial oxidative addition and reductive elimination steps. For N-unprotected pyrazoles, using a pre-catalyst like an XPhos-derived palladacycle (e.g., XPhos Pd G2 or G3) can provide higher yields by ensuring the efficient generation of the active Pd(0) species.[1][3]
Q3: What is the role of the base in the Suzuki coupling of pyrazoles, and how do I select the appropriate one?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] The choice of base can significantly impact the reaction yield. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used. For challenging couplings, especially with less reactive chlorides or sterically hindered substrates, stronger bases like K₃PO₄ are often more effective.[5] However, strong bases can also promote side reactions like protodeboronation, so the choice should be optimized for each specific reaction.
Q4: What is protodeboronation, and how can I minimize it in my reactions?
A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the boronic acid and reducing the yield.[6][7] This is often promoted by the presence of water, strong bases, and high temperatures.[8] To minimize protodeboronation:
-
Use boronic esters: Pinacol esters or MIDA boronates are generally more stable than boronic acids.[6]
-
Use milder or anhydrous bases: Consider using KF or running the reaction under anhydrous conditions with a finely powdered base like K₃PO₄.[4][5]
-
Optimize reaction temperature and time: Lowering the temperature and shortening the reaction time can help, provided the desired coupling reaction still proceeds at a reasonable rate.[8]
Q5: My N-unprotected pyrazole is not reacting or giving low yields. What is the likely cause and how can I fix it?
A5: Low reactivity with N-unprotected pyrazoles is often due to catalyst inhibition by the pyrazole's nitrogen atoms. The lone pair on the nitrogen can coordinate to the palladium center, hindering the catalytic cycle.[1] To overcome this:
-
Use specialized ligands: Bulky ligands like XPhos or SPhos can sterically shield the palladium center from inhibitory coordination.[1]
-
Increase catalyst loading: A slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary.[1]
-
Protect the pyrazole nitrogen: If other methods fail, protecting the pyrazole nitrogen with a suitable group (e.g., Boc, Bn) can prevent catalyst inhibition, though this adds extra synthetic steps.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium source and ligand. Consider using a more robust pre-catalyst (e.g., XPhos Pd G2/G3).[5][9] |
| Inefficient oxidative addition (especially with chlorides) | Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to promote this step. Increase the reaction temperature.[2][9] | |
| Catalyst inhibition by pyrazole nitrogen | Use bulky ligands. For N-unprotected pyrazoles, consider a higher catalyst loading or N-protection.[1] | |
| Poor choice of base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry for anhydrous reactions.[5] | |
| Protodeboronation of Boronic Acid | Use of strong aqueous base | Switch to a milder base (e.g., KF) or use an anhydrous base (e.g., powdered K₃PO₄).[5][6] |
| Presence of excess water | Use anhydrous solvents and reagents. If water is necessary to dissolve the base, use the minimum required amount.[8] | |
| High reaction temperature and long reaction time | Lower the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.[8] | |
| Unstable boronic acid | Use a more stable boronic ester derivative (e.g., pinacol or MIDA ester).[6] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[5] |
| Inefficient reduction of Pd(II) to Pd(0) | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst system.[5] | |
| Dehalogenation of Pyrazole Halide | Presence of hydride sources | Ensure solvents are not a source of hydrides. |
| Inefficient catalytic cycle | Optimize the catalyst and ligand to ensure the cross-coupling pathway is favored over dehalogenation. Shorter reaction times can also help. |
Data Presentation: Comparison of Catalyst Systems
Table 1: Suzuki Coupling of 3-Bromopyrazole Derivatives
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyrazole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [1] |
| 2 | 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos pre-catalyst) (7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [1] |
| 3 | 1-Boc-3-bromopyrazole | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75 | [10] |
Table 2: Suzuki Coupling of 4-Bromopyrazole Derivatives
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromopyrazole | Phenylboronic acid | P1 (XPhos pre-catalyst) (6) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | [1] |
| 2 | 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 85 | 12 | 91 | N/A |
| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | 95 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of N-Unprotected Bromopyrazoles using an XPhos Pre-catalyst (Adapted from[1])
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (2.0 mmol, 2.0 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the XPhos pre-catalyst P1 (0.06-0.07 mmol, 6-7 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole (Adapted from[3])
-
Reagent Preparation: In a microwave vial equipped with a magnetic stir bar, combine 4-bromo-3,5-dinitro-1H-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 100 °C for 2 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography.
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
effect of base and solvent on pyrazole boronic acid reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reactivity of pyrazole boronic acids, with a specific focus on the critical roles of base and solvent selection in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a pyrazole boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: When a Suzuki-Miyaura coupling fails, several key parameters should be systematically checked:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the unwanted homocoupling of boronic acids.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]
-
Reagent Purity and Stability: Verify the purity of both the pyrazole boronic acid and the coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.[1][2]
-
Base and Solvent Choice: The selection of base and solvent is critical and highly interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or products.[1][3]
Q2: I am observing significant protodeboronation of my pyrazole boronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the undesired replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-rich heterocyclic boronic acids.[1][4] Several strategies can mitigate this issue:
-
Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[1] Switching from strong bases like NaOH to weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) is often effective.[1][5]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous (water-free) conditions can significantly reduce its occurrence.[1]
-
Use of Boronic Esters: Pyrazole boronic acids are often used as their pinacol esters. These esters are more stable and are thought to slowly hydrolyze under reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition pathways.[2][4][6]
Q3: Does the N-H proton on an unprotected pyrazole ring affect the reaction?
A3: Yes, the acidic N-H proton on unprotected pyrazoles can significantly impact the reaction. The resulting pyrazolate anion can interact with the palladium catalyst, potentially leading to inhibition or catalyst deactivation.[7][8] In some cases, this can also promote side reactions like dehalogenation of the coupling partner.[8] If you encounter issues, using an N-protected pyrazole (e.g., with a Boc or SEM group) can prevent these complications and improve yields.[7][8]
Q4: How do I choose the right base for my reaction?
A4: The role of the base is to facilitate the transmetalation step by forming a more nucleophilic tetracoordinate "ate" complex with the boronic acid.[3][9] The optimal choice depends on the specific substrates and solvent.
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective but can promote protodeboronation in some cases. It is commonly used in anhydrous solvents like dioxane or THF.[7][10]
-
Sodium Carbonate (Na₂CO₃): A widely used, milder base, often employed in biphasic solvent systems like Dioxane/Water or Toluene/Water.[11][12][13]
-
Cesium Carbonate (Cs₂CO₃): An effective base, particularly useful in reactions sensitive to stronger bases.[5][14]
-
Potassium Fluoride (KF): A mild base that can be advantageous for minimizing protodeboronation.[1]
Q5: What is the impact of the solvent system on the reaction outcome?
A5: The solvent plays a crucial role in dissolving reagents, mediating the activity of the base, and influencing the stability of the catalyst and substrates.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices. They are effective at dissolving the various reaction components.[1][10]
-
Aqueous Mixtures: Biphasic systems like Dioxane/H₂O are frequently used.[7] The water helps dissolve the inorganic base, but can also lead to hydrolysis of sensitive functional groups or promote protodeboronation.[1][10] Vigorous stirring is essential in these systems to ensure efficient mixing.[1]
-
Anhydrous Solvents: Using dry solvents under an inert atmosphere is the best strategy to avoid water-mediated side reactions like protodeboronation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Oxygen in the reaction vessel. 3. Impure or degraded reagents. 4. Suboptimal base/solvent combination. | 1. Use a fresh catalyst or a more robust precatalyst (e.g., a palladacycle).[1] 2. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (N₂ or Ar).[1] 3. Verify the purity of starting materials. Use freshly prepared or recently purchased boronic acid. 4. Screen different bases and solvents (see Data Presentation section). |
| Significant Protodeboronation | 1. Base is too strong. 2. Presence of water (proton source). 3. High reaction temperature. | 1. Switch to a milder base such as K₂CO₃, KF, or Cs₂CO₃.[1] 2. Use anhydrous solvents and reagents. 3. Attempt the reaction at a lower temperature. 4. Use a pyrazole boronic acid pinacol ester instead of the free acid.[4][6] |
| Dehalogenation of Coupling Partner | 1. N-H acidity of an unprotected pyrazole. 2. Inappropriate ligand choice. 3. Base is too strong. | 1. Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc).[8] 2. Use bulky, electron-rich phosphine ligands like XPhos or SPhos.[8] 3. Use a milder base such as K₃PO₄ or CsF.[8] |
| Formation of Homocoupled (Biaryl) Product | 1. Oxygen contamination. 2. Reaction temperature is too high. | 1. Improve degassing procedures and ensure a robust inert atmosphere.[1] 2. Lower the reaction temperature. |
| Inconsistent Results | 1. Inconsistent quality of boronic acid. 2. Variable water content in solvents or base. 3. Inefficient stirring in biphasic systems. | 1. Store boronic acids under an inert atmosphere and at low temperatures.[15] 2. Use freshly opened anhydrous solvents and dry the base if necessary.[1] 3. Ensure vigorous stirring to maximize the interfacial area between phases.[1] |
Data Presentation: Effect of Base and Solvent on Suzuki-Miyaura Couplings
The following tables summarize conditions from various studies to illustrate the impact of base and solvent selection on product yield.
Table 1: Coupling of Pyrazole Triflates with Phenylboronic Acid [10]
| Catalyst | Base | Solvent | Temperature | Yield (%) |
| PdCl₂(dppf) | aq. Na₂CO₃ | DMF | 80 °C | 51 |
| PdCl₂(dppf) | K₃PO₄ | THF | 65 °C | 78 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 80 °C | 71 |
Observation: For this system, the anhydrous combination of K₃PO₄ in THF or dioxane provided higher yields compared to aqueous Na₂CO₃ in DMF, which also caused some hydrolysis of the triflate starting material.[10]
Table 2: Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [7]
| Catalyst / Ligand | Base | Solvent | Temperature | Yield (%) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 °C | 78 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 100 °C | 70 |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane / H₂O | 100 °C | <5 |
Observation: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (SPhos, XPhos) are vastly superior for coupling unprotected nitrogen-rich heterocycles.[7]
Table 3: Optimization for Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one [16]
| Catalyst / Ligand | Base | Solvent | Temperature | Yield (%) |
| PdCl₂(dppf) | K₂CO₃ | Dioxane / H₂O | 120 °C (µW) | 59 |
| XPhosPdG2 / XPhos | K₂CO₃ | Dioxane / H₂O | 120 °C (µW) | 71 |
| XPhosPdG2 / XPhos | K₃PO₄ | Dioxane / H₂O | 120 °C (µW) | 89 |
| XPhosPdG2 / XPhos | Cs₂CO₃ | Dioxane / H₂O | 120 °C (µW) | 81 |
Observation: A modern catalyst system (XPhosPdG2/XPhos) combined with K₃PO₄ as the base provided the optimal yield in this microwave-assisted reaction.[16]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Halopyrazole with an Arylboronic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Halopyrazole (1.0 equiv)
-
Pyrazole Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the halopyrazole (1.0 equiv), the pyrazole boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the mixture vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. scispace.com [scispace.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Protodeboronation of Heteroaryl Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in reactions involving heteroaryl boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in reactions with heteroaryl boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a heteroaryl boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, which reduces the yield of the desired cross-coupled product and complicates the purification process.[1] Heteroaryl boronic acids, especially those with nitrogen-containing rings like 2-pyridylboronic acids, are particularly susceptible to this decomposition pathway, making their use in Suzuki-Miyaura coupling reactions challenging.[2][3]
Q2: What are the primary factors that influence the rate of protodeboronation?
A2: Several factors can significantly impact the rate of protodeboronation:
-
pH of the reaction medium: The pH is a critical factor. For instance, 2-pyridylboronic acids are known to undergo rapid protodeboronation under neutral pH conditions due to the formation of a reactive zwitterionic species.[1][4] Both acidic and basic conditions can surprisingly slow down this decomposition by shifting the equilibrium away from the zwitterion.[1][4] For many other heteroaryl boronic acids, protodeboronation is fastest at high pH.[5][6]
-
Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[1][2]
-
Choice of Base: The type and concentration of the base are crucial. While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can promote protodeboronation.[1][2]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a vital role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1][4]
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[1] The presence of a proton source like water is necessary for the reaction to occur.[6]
Q3: How can I minimize protodeboronation in my experiments?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate (Bpin), N-methyliminodiacetic acid (MIDA) boronate, or as an organotrifluoroborate salt, can significantly increase stability.[1][7] These derivatives often act as "slow-release" sources of the boronic acid, keeping its concentration low during the reaction and minimizing decomposition.[4][7]
-
Optimization of Reaction Conditions:
-
Base: Use a weaker, non-hydroxide base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2][6]
-
Temperature: Lowering the reaction temperature can slow the rate of protodeboronation.[2][6]
-
Catalyst: Employ highly active catalyst systems with robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired cross-coupling reaction.[2][6]
-
-
Anhydrous Conditions: In some cases, using anhydrous solvents and reagents can suppress protodeboronation, especially for sensitive substrates.[6][8]
Q4: Are boronic esters always more stable than their corresponding boronic acids?
A4: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester, confers greater stability. While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee greater stability against protodeboronation.[6] In some cases, the hydrolysis of the ester back to the more reactive boronic acid can be a key step in the overall protodeboronation process.[5] However, derivatives like MIDA boronates have shown exceptional stability.[8]
Troubleshooting Guides
Issue 1: Low yield of Suzuki-Miyaura coupling product with significant formation of the deboronated heteroarene.
This is a classic indication that the rate of protodeboronation is competing with or outpacing the rate of your desired cross-coupling reaction.
References
Technical Support Center: Cross-Coupling with Unprotected Nitrogen Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with unprotected nitrogen heterocycles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the unique challenges of these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with unprotected nitrogen heterocycles so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the heterocycle. This nitrogen can coordinate strongly to the transition metal catalyst (commonly palladium), leading to catalyst poisoning and the formation of inactive complexes. This coordination can halt the catalytic cycle, resulting in low or no product yield.[1] Additionally, the acidic N-H proton can participate in side reactions, further complicating the reaction outcome.[2]
Q2: What are the most common side reactions observed in these couplings?
A2: Common side reactions include:
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Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid or ester coupling partner, where the boron group is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient heteroaryl boronic acids.
-
Homocoupling: The formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.
-
Dehalogenation (Hydrodehalogenation): The replacement of the halide on the heterocyclic substrate with a hydrogen atom.
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N-Arylation: In some cases, the aryl coupling partner may react at the nitrogen of the heterocycle instead of the intended carbon atom.
Q3: When should I consider using a protecting group for the nitrogen heterocycle?
A3: While many modern protocols are designed for unprotected heterocycles, N-protection should be considered as a troubleshooting step when you consistently experience low yields, significant side reactions, or catalyst deactivation that cannot be resolved by optimizing other reaction parameters. However, this adds extra steps for protection and deprotection to your synthetic route.
Q4: How do I choose the right ligand for my reaction?
A4: The selection of the ligand is critical. For cross-coupling reactions with nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[2] These ligands can shield the palladium center, preventing strong coordination with the nitrogen of the heterocycle and thus mitigating catalyst poisoning.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most common issue encountered. The following guide provides a systematic approach to diagnosing and resolving the problem.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No conversion of starting materials | Inactive Catalyst: The palladium source may be old or oxidized. | - Use a fresh, high-purity palladium source. - Consider using a pre-catalyst which can be more stable and efficient.[2] - Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] |
| Catalyst Poisoning: The nitrogen of the heterocycle is deactivating the catalyst. | - Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[1] - Add the nitrogen-containing heterocycle slowly to the reaction mixture to maintain a low concentration. | |
| Starting materials are consumed, but the desired product is not formed in significant amounts | Side Reactions are Predominant: Protodeboronation, homocoupling, or dehalogenation are consuming the starting materials. | - For Protodeboronation: Use anhydrous solvents and reagents, and consider using a milder base. - For Homocoupling: Thoroughly degas the reaction mixture to remove oxygen.[1] - For Dehalogenation: Optimize the ligand and base combination. |
| Incorrect Reaction Conditions: The temperature, solvent, or base may not be optimal for your specific substrates. | - Screen different solvents (e.g., dioxane, THF, DMF, toluene, often with water). - Optimize the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times. - Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[3] |
Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
The following tables summarize the performance of various catalysts, ligands, and bases for the Suzuki-Miyaura coupling of different unprotected nitrogen heterocycles.
Table 1: Coupling of Unprotected Indazoles and Benzimidazoles
| Heteroaryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 75 |
| 3-Chloroindazole | Phenylboronic acid | P2 (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 80 |
| 2-Chlorobenzimidazole | 4-Methoxyphenylboronic acid | P2 (3.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 20 | 92 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[2]
Table 2: Coupling of Unprotected Indoles, Oxindoles, and Azaindoles
| Heteroaryl Halide | Boronic Acid | Pd Precatalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Chloro-1H-indole | Phenylboronic acid | P1 (1.0) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5 | 99 |
| 4-Chloro-1H-indole | 3-Furylboronic acid | P1 (1.5) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 8 | 91 |
| 6-Chloro-7-azaindole | 2-Thienylboronic acid | P1 (1.0) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 6 | 95 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Unprotected Azaindoles
This protocol is adapted from a study by Buchwald et al. and has been shown to be effective for a range of unprotected azaindoles.[2]
Materials:
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Unprotected halo-azaindole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium precatalyst P1 (XPhos Palladacycle Gen. 3) (1.0-1.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the unprotected halo-azaindole, arylboronic acid, palladium precatalyst, and potassium phosphate.
-
Seal the vessel with a septum and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 60 °C and stir for 5-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Copper-Catalyzed N-Arylation of Unprotected Triazoles
This protocol is based on a method developed for the N-arylation of various nitrogen heterocycles.[4]
Materials:
-
Unprotected triazole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.1 mmol)
-
Anhydrous solvent (e.g., dioxane or toluene) (1 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add CuI, the triazole, and the base to a resealable Schlenk tube.
-
Add the aryl iodide, diamine ligand, and solvent.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Caption: Inhibition of the catalytic cycle through coordination of the N-heterocycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Technical Support Center: Purification of Pyrazole-Containing Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of pyrazole-containing products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazole-containing products?
A1: The primary methods for purifying pyrazole derivatives are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the physical properties of the pyrazole (solid or oil), the nature of the impurities, and the scale of the purification.
Q2: My pyrazole derivative is a solid. Which purification method is a good starting point?
A2: For solid pyrazole derivatives, recrystallization is often the most straightforward and cost-effective purification method. It is particularly effective at removing small amounts of impurities from a large amount of material.
Q3: I have a complex mixture of products from my pyrazole synthesis, including regioisomers. What is the best approach for purification?
A3: For complex mixtures and the separation of regioisomers, column chromatography is the most powerful technique. It separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of individual components.
Q4: When is acid-base extraction a suitable method for pyrazole purification?
A4: Acid-base extraction is useful for separating pyrazole derivatives from neutral or acidic impurities. Since pyrazoles are weakly basic, they can be protonated with an acid to form water-soluble salts, which can then be extracted from an organic solvent into an aqueous layer.[1]
Troubleshooting Guides
Recrystallization
Q1: My pyrazole product is "oiling out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature.
-
Slow Cooling: Allow the solution to cool as slowly as possible to encourage gradual crystal formation. Using an insulated container can be helpful.[2]
-
Change Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point may be beneficial.[2]
-
Use a Seed Crystal: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[2]
Q2: The yield of my recrystallized pyrazole is very low. How can I improve it?
A2: Low yields in recrystallization can be improved by:
-
Minimizing Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Thorough Cooling: Ensure the solution is cooled sufficiently, for example in an ice bath, to maximize product precipitation.
-
Solvent Selection: Choose a solvent in which the pyrazole is highly soluble when hot but poorly soluble when cold.
Q3: How can I remove colored impurities during the recrystallization of my pyrazole?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities. However, be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.[2]
Column Chromatography
Q1: My pyrazole derivative is streaking or showing poor separation on a silica gel column. Why is this happening?
A1: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to tailing of peaks and poor separation.
Q2: How can I improve the column chromatography of my basic pyrazole compound?
A2: To mitigate the issues with silica gel, you can:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume). This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.
Q3: I am trying to separate pyrazole regioisomers by column chromatography, but they are co-eluting. What can I do?
A3: Separating regioisomers can be challenging due to their similar polarities. Here are some tips:
-
Optimize the Eluent: Systematically screen different solvent systems with varying polarities using thin-layer chromatography (TLC) to find an eluent that provides the best separation.
-
Use a Different Stationary Phase: If silica gel is not effective, try a different stationary phase like alumina or a reverse-phase C18 column.
-
Consider Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.
Acid-Base Extraction
Q1: I performed an acid-base extraction, but my pyrazole product did not precipitate out of the aqueous layer after neutralization. What went wrong?
A1: This can happen if the pyrazole salt is still soluble in the aqueous solution after neutralization, or if the pH was not adjusted correctly.
-
Ensure Complete Neutralization: Use a pH meter or pH paper to confirm that the aqueous layer has been made sufficiently basic to deprotonate the pyrazole salt.
-
Back-Extraction: If the neutralized pyrazole is still soluble in the aqueous layer, you can recover it by extracting the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[3]
Data Presentation
Table 1: Comparison of Purification Methods for Pyrazole Derivatives
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Good to Excellent | 50-90% | Simple, cost-effective, good for large scales. | Not suitable for oils or complex mixtures, potential for low yield. |
| Column Chromatography | Excellent | 40-80% | Excellent for separating complex mixtures and isomers. | More time-consuming and requires more solvent than recrystallization. |
| Acid-Base Extraction | Good | 70-95% | Good for separating from neutral or acidic impurities. | Only applicable if impurities have different acid-base properties. |
Note: Purity and yield are highly dependent on the specific pyrazole derivative and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of a Solid Pyrazole Derivative
-
Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid has completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[2]
Protocol 2: Column Chromatography of a Pyrazole Mixture
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. For basic pyrazoles, add ~0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude pyrazole mixture in a minimal amount of a suitable solvent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction of a Pyrazole Derivative
-
Dissolution: Dissolve the crude mixture containing the pyrazole derivative in an organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated pyrazole salt into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid.
-
Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The deprotonated pyrazole should precipitate out.
-
Isolation: If a solid precipitates, collect it by vacuum filtration. If the product remains in solution, perform a back-extraction with an organic solvent.
-
Drying and Solvent Removal: Dry the organic layer containing the purified pyrazole over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[3][4]
Mandatory Visualization
Caption: Workflow for the purification of a solid pyrazole by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: Decision tree for selecting a suitable purification method.
References
Technical Support Center: Boronic Acid Pinacol Esters
Welcome to the technical support center for boronic acid pinacol esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of these valuable reagents.
Frequently Asked Questions (FAQs)
Q1: What are boronic acid pinacol esters, and why are they used?
A: Boronic acid pinacol esters are derivatives of boronic acids where the boronic acid moiety is protected by a pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This protection enhances the stability of the compound compared to the free boronic acid.[1] Free boronic acids are susceptible to dehydration, which forms cyclic trimers called boroxines, and can also undergo protodeboronation.[1] The pinacol ester protects the boron atom, making the compound less prone to these degradation pathways.[1] This results in a longer shelf life, easier handling due to reduced sensitivity to air and moisture, and often provides cleaner reactions with higher yields in applications like Suzuki-Miyaura cross-coupling.[1]
Q2: What is hydrolysis in the context of boronic acid pinacol esters?
A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For boronic acid pinacol esters, hydrolysis results in the cleavage of the B-O bonds of the dioxaborolane ring, leading to the formation of the corresponding free boronic acid and pinacol. This process is reversible but can lead to the degradation of the desired ester, impacting reaction yields and purity.[2][3]
Q3: What are the main factors that cause the hydrolysis of my boronic acid pinacol ester?
A: The primary factors that contribute to the hydrolysis of boronic acid pinacol esters include:
-
Presence of Water: Moisture is the key reactant for hydrolysis.[4]
-
pH: The reaction can be catalyzed by both acids and bases.[5] For instance, acidic modifiers like formic acid in HPLC mobile phases can increase the rate of hydrolysis.[6][7]
-
Temperature: Higher temperatures can accelerate the rate of decomposition.[5]
-
Solvent: The choice of solvent can impact the stability of the ester. Protic solvents may contribute to hydrolysis.[5]
-
Catalyst System: In the context of a reaction, a slow desired reaction can provide more opportunity for the hydrolysis side reaction to occur.[5]
Troubleshooting Guide
Issue 1: My boronic acid pinacol ester is showing signs of decomposition during storage.
| Potential Cause | Recommended Solution |
| Improper storage conditions | Store the ester in a tightly sealed container in a dry, cool, and well-ventilated place.[4][8][9] Refrigeration is often recommended.[8] For particularly sensitive compounds, storage under an inert atmosphere can prevent degradation.[4] |
| Exposure to moisture | Ensure containers are carefully resealed after use to prevent moisture ingress.[8] Handle the compound in a dry environment, avoiding exposure to atmospheric moisture where possible. |
Issue 2: I am observing significant hydrolysis of my ester during purification by column chromatography.
| Potential Cause | Recommended Solution |
| Flash Chromatography (Silica Gel): The Lewis basicity of standard silica gel can lead to over-adsorption and degradation of the ester. | Use silica gel impregnated with boric acid. This reduces the Lewis basicity of the stationary phase, minimizing loss of the compound.[10] |
| Reversed-Phase HPLC (RP-HPLC): On-column hydrolysis is a common issue. | 1. Optimize Sample Preparation: Dissolve the sample in a non-aqueous, aprotic diluent such as acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection.[6][11][12] Avoid aqueous or protic diluents.[6] 2. Select an Appropriate Column: Use a column with low residual silanol activity. A Waters XTerra MS C18 column has been shown to minimize on-column hydrolysis.[6][7] 3. Adjust Mobile Phase: Avoid acidic modifiers like formic acid if possible, as they can accelerate hydrolysis.[6][7] In some cases for highly reactive esters, a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent may be necessary to stabilize the compound.[11][12] 4. Consider Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative. The high organic content of the mobile phase in HILIC effectively prevents on-column hydrolysis.[2] |
Issue 3: My reaction yield is low, and I suspect my boronic acid pinacol ester is degrading under the reaction conditions.
| Potential Cause | Recommended Solution |
| Inherently unstable ester | For boronic acids that are particularly prone to decomposition (e.g., some 2-heterocyclic, vinyl, and cyclopropyl derivatives), the pinacol ester may not be sufficiently stable.[13] |
| Reaction conditions promoting hydrolysis | 1. Use a More Stable Protecting Group: Consider using a more robust protecting group like N-methyliminodiacetic acid (MIDA). MIDA boronates are air-stable and can undergo slow release of the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low and minimizing decomposition.[5][13] 2. Optimize Reaction Conditions: Fine-tune the pH, temperature, and solvent to disfavor hydrolysis.[5] Ensure the reaction is performed under anhydrous conditions if possible. |
Experimental Protocols & Methodologies
Protocol 1: General Storage and Handling of Boronic Acid Pinacol Esters
-
Storage: Upon receipt, store the boronic acid pinacol ester in its original container, tightly sealed, in a cool, dry, and well-ventilated area away from incompatible materials.[8][9] For long-term storage, refrigeration is recommended.[8]
-
Handling:
-
Handle the compound in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][14]
-
Avoid contact with skin and eyes.[14]
-
Minimize exposure to atmospheric moisture. If the compound is particularly sensitive, consider handling it in a glovebox under an inert atmosphere.
-
After handling, wash hands thoroughly.[14]
-
Protocol 2: Minimizing Hydrolysis during RP-HPLC Analysis
This protocol is based on studies aimed at preventing on-column hydrolysis.[6][7]
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, 2.5 µm (or a similar column with low silanol activity).[6][7]
-
Mobile Phase:
-
Sample Preparation:
-
Prepare the sample diluent: Use 100% Acetonitrile.[6]
-
Accurately weigh a small amount of the boronic acid pinacol ester and dissolve it in the ACN diluent to the desired concentration.
-
Analyze the sample as soon as possible after preparation.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (column temperature has been found to have a minor effect on hydrolysis compared to mobile phase composition and stationary phase).[6][7]
-
Detection Wavelength: As appropriate for the analyte.
-
Injection Volume: 5-10 µL
-
Run a suitable gradient (e.g., 5% to 95% B over 10 minutes) to elute the compound and its potential hydrolytic degradation product (the boronic acid).
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.ie [fishersci.ie]
- 5. benchchem.com [benchchem.com]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synquestlabs.com [synquestlabs.com]
troubleshooting low yields in Chan-Lam N-arylation of pyrazoles
Welcome to the technical support center for the Chan-Lam N-arylation of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reactions for higher yields and cleaner product profiles.
Frequently Asked Questions (FAQs)
Q1: My Chan-Lam N-arylation of a pyrazole is giving very low or no yield. What are the most common initial factors to investigate?
A1: Low yields in Chan-Lam couplings can often be attributed to a few critical factors. Firstly, verify the integrity and purity of your starting materials, particularly the boronic acid, which can degrade over time to form inactive boroxines.[1] Secondly, the reaction is highly sensitive to the choice of copper source, base, and solvent.[2] Ensure these are appropriate for your specific substrates. Finally, the presence of oxygen is often crucial for catalyst turnover, as it facilitates the oxidation of Cu(I) to the active Cu(II) or Cu(III) species. Running the reaction open to the air or bubbling air through the mixture can be beneficial.
Q2: I'm observing the formation of regioisomers. How can I improve the regioselectivity of N-arylation on my unsymmetrical pyrazole?
A2: Regioselectivity in the N-arylation of pyrazoles is primarily governed by steric and electronic factors.[3][4] Generally, arylation occurs at the less sterically hindered nitrogen atom.[3][4] If you are observing a mixture of regioisomers, consider the following:
-
Steric Hindrance: The size of the substituents on both the pyrazole and the arylboronic acid plays a significant role. Larger groups will direct the arylation to the less hindered nitrogen.[3]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, sometimes overriding steric effects.[2][3]
-
Reaction Conditions: The choice of solvent and base can sometimes influence the isomeric ratio, although this is less predictable.
Q3: Is a ligand always necessary for the Chan-Lam N-arylation of pyrazoles?
A3: While many Chan-Lam protocols utilize ligands to stabilize the copper catalyst and improve yields, they are not always required.[5] Some successful N-arylations of pyrazoles and other azoles have been achieved under ligand-free conditions.[6][7] However, if you are experiencing low yields, screening a variety of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), is a standard optimization step.[8][9] The ligand can enhance catalyst solubility and reactivity.[5]
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base plays a crucial role in the Chan-Lam coupling, likely by facilitating the deprotonation of the pyrazole N-H and participating in the transmetalation step. The choice of base can significantly impact the reaction yield. Both organic bases (e.g., pyridine, triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) have been used successfully.[2][10] The optimal base is often substrate-dependent, and screening a panel of bases is recommended during optimization. For instance, in the N-arylation of 3-nitro-1H-pyrazole, NaOH in methanol proved to be a highly effective combination.[2]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Q: I've confirmed my starting materials are pure, but I'm still getting poor conversion. What are the next steps?
A: If starting material integrity is confirmed, the issue likely lies within the reaction setup and conditions. A systematic approach to optimization is recommended.
Troubleshooting Workflow for Low Yield
References
- 1. reddit.com [reddit.com]
- 2. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis and Comparison of the ¹H NMR Spectrum of 1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester with a Structurally Related Analog.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound pinacol ester, a key building block in medicinal chemistry and organic synthesis. For comparative purposes, the spectral data of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is also presented, offering insights into the influence of the N-substituent on the chemical environment of the pyrazole core protons.
Comparative Analysis of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound pinacol ester and its methyl analog. The data highlights the key differences in chemical shifts (δ) and multiplicities of the proton signals, providing a clear comparison of their spectral features.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound pinacol ester | Pyrazole H-3, H-5 | 7.85, 7.54 | s, s | 1H, 1H |
| Phenyl H (aromatic) | 7.37-7.28 | m | 5H | |
| Benzyl CH₂ | 5.30 | s | 2H | |
| Pinacol CH₃ | 1.28 | s | 12H | |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pyrazole H-3, H-5 | 7.75, 7.48 | s, s | 1H, 1H |
| Methyl CH₃ | 3.86 | s | 3H | |
| Pinacol CH₃ | 1.29 | s | 12H |
Experimental Protocol: ¹H NMR Spectroscopy
A detailed methodology for the acquisition of ¹H NMR spectra for pyrazole-4-boronic acid pinacol esters is provided below. This protocol is representative of standard practices for ensuring high-quality spectral data.
1. Sample Preparation:
-
Approximately 5-10 mg of the boronic acid pinacol ester was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
2. NMR Instrument:
-
A Bruker Avance 400 MHz spectrometer (or equivalent) was used for spectral acquisition.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30) was utilized.
-
Solvent: Chloroform-d (CDCl₃) was used as the solvent, and its residual signal (δ 7.26 ppm) served as the internal reference.
-
Temperature: The experiment was conducted at room temperature (approximately 298 K).
-
Number of Scans: 16 to 64 scans were typically acquired to ensure an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1.0 to 5.0 seconds was employed between scans.
-
Spectral Width: A spectral width of approximately 16 ppm was used.
4. Data Processing:
-
The acquired Free Induction Decay (FID) was processed with a line broadening factor of 0.3 Hz.
-
Fourier transformation was applied to the processed FID to obtain the frequency-domain spectrum.
-
The spectrum was phase-corrected and baseline-corrected manually.
-
Chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
Visualization of Key Proton Signals
The following diagram illustrates the logical relationship and key proton signals in the ¹H NMR spectrum of this compound pinacol ester, providing a visual representation of the molecule's structure and its corresponding spectral features.
Caption: Key proton signals in the ¹H NMR spectrum.
This comparative guide offers valuable insights for researchers working with this compound pinacol ester and related compounds. The provided data and protocols can aid in the identification, characterization, and quality control of these important synthetic intermediates.
A Comparative Guide to 1-Benzyl-1H-pyrazole-4-boronic Acid and its Derivatives for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 1-Benzyl-1H-pyrazole-4-boronic acid and its derivatives are versatile reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of this compound with its pinacol ester derivative and the simpler analogues, phenylboronic acid and 1H-pyrazole-4-boronic acid, supported by experimental data and detailed methodologies.
Physicochemical Characterization
A thorough characterization of these boronic acid derivatives is essential for their effective application. The following tables summarize key physical and spectroscopic data for this compound and its selected alternatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₁₁BN₂O₂ | 202.02[1] | 76-81 |
| This compound pinacol ester | C₁₆H₂₁BN₂O₂ | 284.16 | 86-90 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 216-219 |
| 1H-pyrazole-4-boronic acid | C₃H₅BN₂O₂ | 111.90 | 146-151 |
Spectroscopic Data Summary
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | IR (cm⁻¹) |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| This compound pinacol ester | 7.85 (s, 1H), 7.59 (s, 1H), 7.40-7.29 (m, 5H), 5.31 (s, 2H), 1.32 (s, 12H) | Data not available in search results | Data not available in search results | Data not available in search results |
| Phenylboronic acid | 8.21 (d, 2H), 7.58 (t, 1H), 7.47 (t, 2H) | 135.2, 131.6, 128.5 | [M]+ 122 | ~3300 (O-H), ~1350 (B-O) |
| 1H-pyrazole-4-boronic acid | 8.0 (s, 2H), 4.5 (br s, 2H) | 139.0 | Data not available in search results | ~3400-3200 (O-H, N-H) |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of these compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the borylation of a corresponding halo-pyrazole precursor.
Step 1: Synthesis of 4-bromo-1-benzyl-1H-pyrazole
This procedure is adapted from a known method. In a round-bottom flask, 4-bromopyrazole is reacted with benzyl chloride in the presence of a base, such as potassium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction mixture is stirred overnight, followed by an aqueous workup and purification by silica gel chromatography to yield the desired product.
Step 2: Borylation to form this compound
A common method for this transformation is through a lithium-halogen exchange followed by reaction with a borate ester. 4-bromo-1-benzyl-1H-pyrazole is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature (-78 °C). A solution of n-butyllithium is added dropwise, and the mixture is stirred for a short period. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature. Acidic workup with an aqueous acid, such as hydrochloric acid, followed by extraction and purification will afford this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation.[2] A general procedure is as follows:
To a reaction vessel containing the aryl halide (1.0 equiv) and the respective boronic acid or boronic acid pinacol ester (1.2-1.5 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv). A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The reaction mixture is then heated, often under an inert atmosphere, for a period ranging from a few hours to overnight. Progress is monitored by techniques such as TLC or LC-MS. Upon completion, the reaction is worked up by extraction and the desired product is purified by chromatography.
Performance Comparison in Suzuki-Miyaura Coupling
The choice of the boronic acid derivative can significantly impact the outcome of a Suzuki-Miyaura coupling reaction.
| Feature | This compound | This compound pinacol ester | Phenylboronic acid | 1H-pyrazole-4-boronic acid |
| Reactivity | Generally high, but can be susceptible to protodeboronation. | Generally lower than the corresponding boronic acid, may require more forcing conditions. | High reactivity in many cases.[3] | Reactivity can be influenced by the N-H proton. |
| Stability | Moderate stability, can dehydrate to form boroxines.[4] | High stability, often a crystalline solid that is easier to handle and purify.[4] | Can be prone to decomposition on storage. | The free N-H can sometimes complicate reactions. |
| Handling | Can be challenging due to potential instability. | Easier to handle and weigh accurately.[4] | Standard handling for boronic acids. | May require protection of the N-H group for certain applications. |
| Typical Yields | Good to excellent, depending on the coupling partners and conditions. | Good to excellent, often with cleaner reaction profiles. | Widely variable, but generally good with optimized conditions. | Can provide good yields, though sometimes lower than N-substituted pyrazoles. |
Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway to this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | C10H11BN2O2 | CID 3352881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Pyrazole Boronic Acid vs. Its Pinacol Ester: A Comparative Guide to Reactivity in Suzuki-Miyaura Coupling
For researchers, chemists, and professionals in drug development and organic synthesis, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity, stability, and handling of pyrazole boronic acid and its pinacol ester, supported by experimental data and detailed protocols.
The core of the decision-making process lies in a trade-off between the inherent reactivity of the boronic acid and the superior stability of its pinacol ester. While pyrazole boronic acids can exhibit higher reaction rates, their pinacol esters offer significant advantages in terms of handling, storage, and purification. This comparison aims to provide the necessary data and insights to make an informed choice for your specific synthetic needs.
Quantitative Performance Comparison
The following table summarizes the key differences in performance between pyrazole boronic acid and its pinacol ester in the context of Suzuki-Miyaura coupling.
| Feature | Pyrazole Boronic Acid | Pyrazole Boronic Acid Pinacol Ester |
| Reactivity | Generally more reactive, potentially leading to shorter reaction times.[1] | Generally less reactive, may require longer reaction times or higher temperatures. |
| Stability | Prone to dehydration to form boroxines and protodeboronation.[1] | Significantly more stable towards moisture and air, with a longer shelf life.[2] |
| Handling | Can be challenging to handle and purify due to instability. | Crystalline solids that are easier to handle and purify by chromatography.[1] |
| Typical Yield | Yields can be high but may be compromised by decomposition of the starting material.[1] | Often provides more reproducible and higher isolated yields due to greater stability and purity.[1] |
Experimental Data: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
The following data, adapted from a comparative study of Suzuki coupling protocols, illustrates the yields achievable with arylboronic acids in the synthesis of 4-arylpyrazoles. While a direct comparison with the corresponding pinacol esters under identical conditions is not available in this specific study, it provides a benchmark for the performance of the free boronic acids.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Phenylboronic acid | 85 |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 4-Methoxyphenylboronic acid | 92 |
| SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 3-Tolylboronic acid | 88 |
Data compiled from studies on the Suzuki-Miyaura coupling of 4-bromopyrazoles.[3][4][5]
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of a pyrazole boronic acid and its pinacol ester.
Suzuki-Miyaura Coupling of a Pyrazole Boronic Acid
Materials:
-
4-Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromopyrazole, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[6]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[6]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18-24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling of a Pyrazole Boronic Acid Pinacol Ester
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Pyrazole-4-boronic acid pinacol ester (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, anhydrous)
-
Water (2 mL, degassed)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the aryl halide, pyrazole-4-boronic acid pinacol ester, Pd(dppf)Cl₂, and cesium carbonate.[7]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.[7]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired biaryl product.
Visualizing the Reaction Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Navigating the Catalyst Landscape for Suzuki Coupling of Pyrazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, the construction of functionalized pyrazole scaffolds is a critical step in the synthesis of numerous bioactive compounds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for this purpose, and while traditional palladium catalysts have been the workhorses, a growing arsenal of alternative catalytic systems offers unique advantages in terms of cost, efficiency, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, forges a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a transition metal complex. For pyrazole synthesis, this typically involves the coupling of a halopyrazole with a boronic acid or ester. The efficiency of this transformation is critically dependent on the choice of catalyst and ligands. This guide will delve into palladium-based systems with advanced ligands, as well as emerging nickel, copper, and iron-based catalysts that present compelling alternatives.
The Palladium Paradigm: Beyond Traditional Ligands
Palladium remains the most widely used metal for Suzuki coupling due to its high reactivity and functional group tolerance. However, the development of specialized phosphine ligands has been instrumental in overcoming challenges associated with the coupling of heteroaromatics like pyrazoles.
One notable advancement is the use of Buchwald's biarylphosphine ligands, such as XPhos. The XPhos Pd G2 precatalyst, for instance, has demonstrated high efficiency in the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a variety of boronic acids, including electron-rich, electron-deficient, and sterically demanding partners.[1] This catalyst system is effective under relatively mild conditions and offers broad substrate scope.
For unprotected nitrogen-rich heterocycles, which can often inhibit palladium catalysts, specialized precatalysts have been developed. For example, the use of an XPhos-derived precatalyst has enabled the successful coupling of 3- and 4-bromopyrazoles in good to very good yields (61-86%).[2]
The Rise of Nickel: A Cost-Effective Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful alternative for Suzuki-Miyaura couplings. Nickel catalysts have shown particular promise for reactions involving challenging substrates and can often be performed in more environmentally friendly "green" solvents.[3][4][5]
A notable example is the use of the commercially available and air-stable precatalyst NiCl2(PCy3)2 for the coupling of a pyrazole-derived sulfamate with 3-furanyl boronic acid, which proceeds in moderate yield.[3] This methodology has been successfully applied to the gram-scale synthesis of bis(heterocycles) with low catalyst loadings (0.5–1 mol% Ni), highlighting its potential for industrial applications.[3] Furthermore, nickel-catalyzed Suzuki couplings have been effectively carried out in green solvents like 2-Me-THF and t-amyl alcohol, reducing the environmental impact of the synthesis.[3][6] Microwave heating has also been shown to significantly accelerate nickel-catalyzed couplings of aryl carbamates and sulfamates, reducing reaction times from hours to minutes.[7]
Expanding the Toolkit: Copper and Iron-Based Catalysts
While less common, copper and iron catalysts are gaining traction as even more sustainable alternatives for C-C bond formation.
Copper-Catalyzed Systems: Copper(II) has been utilized in a [3+2] annulation/ring-opening cascade reaction to synthesize pyrazolyl pentanoic and butanoic acid derivatives, showcasing its utility in building complex pyrazole-containing molecules.[8] While not a direct Suzuki coupling, this demonstrates the potential of copper in pyrazole functionalization. More directly, copper(I) iodide (CuI) has been shown to efficiently catalyze the Suzuki-Miyaura coupling of aryl- and heteroarylboronate esters with aryl and heteroaryl iodides at low catalyst loadings, and in some cases, under ligand-free conditions.[9]
Iron-Catalyzed Systems: Iron catalysis offers a non-toxic and inexpensive option for cross-coupling reactions. An iron-catalyzed, enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides has been developed, providing access to optically active α-arylpropionic acids.[10][11] More relevant to pyrazole synthesis, an iron-catalyzed reduction of dinitropyrazoles, obtained via a preceding Suzuki coupling, has been reported as an efficient method to produce 4-substituted-1H-pyrazole-3,5-diamines.[1] The development of air-stable iron(III)-based precatalysts further enhances the practicality of this methodology by eliminating the need for a glovebox.[12]
Ligand-Free and Aqueous Media Conditions
In the pursuit of greener and more cost-effective chemistry, ligand-free and aqueous Suzuki coupling reactions have been explored. A highly efficient, ligand-free Suzuki-Miyaura cross-coupling has been developed using a Pd/Fe2O3 catalyst (0.02 mol% Pd) in an aqueous solvent at room temperature.[13] Additionally, a new pyridine-pyrazole/Pd(II) complex has been shown to be an effective catalyst for Suzuki reactions in aqueous media under microwave irradiation, offering rapid reaction times and the potential for catalyst recycling.[14][15][16]
Comparative Performance Data
The following tables summarize the performance of various alternative catalytic systems for the Suzuki coupling of pyrazoles and related substrates. It is important to note that direct comparison is challenging due to the different substrates and reaction conditions employed in each study. However, this data provides a valuable overview of the capabilities of each system.
Table 1: Palladium-Based Catalytic Systems
| Catalyst/Ligand | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 | 4-bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | - | - | - | - | - | [1] |
| Pd(PPh3)4 | 4-bromopyrazoles | Arylboronic acids | Na2CO3 | 1,4-dioxane:H2O (4:1) | 90 | 6 | High | [8] |
| XPhos-derived precatalyst (P1) | 3- and 4-bromopyrazole | Arylboronic acids | K3PO4 | dioxane/H2O | 100 | 15-20 | 61-86 | [2] |
| Pyridine-Pyrazole/Pd(II) | Aryl halides | Phenylboronic acid | Various | EtOH/H2O | 120 (MW) | 2 min | up to 89 | [14][15] |
Table 2: Nickel-Based Catalytic Systems
| Catalyst/Ligand | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl2(PCy3)2 | Pyrazole derived sulfamate | 3-furanyl boronic acid | - | 2-Me-THF or t-amyl alcohol | - | - | Moderate | [3] |
| NiCl2(dppp) | Aryl carbamates/sulfamates | Arylboronic acids | K3PO4 | Dioxane | 180 (MW) | 10 min | up to 87 | [7] |
Table 3: Copper and Iron-Based Catalytic Systems
| Catalyst | Reaction Type | Substrate | Coupling Partner | Key Features | Reference |
| Cu(II) | Annulation/Ring-opening | Hydrazones and exocyclic dienones | - | Inexpensive, green catalyst and oxidant | [8] |
| CuI | Suzuki-Miyaura | Aryl/heteroarylboronate esters | Aryl/heteroaryl iodides | Low catalyst loading, ligand-free for some substrates | [9] |
| FeCl2/(R,R)-QuinoxP* | Enantioselective Suzuki-Miyaura | tert-butyl α-bromopropionate | Lithium arylborates | First iron-catalyzed enantioselective Suzuki | [10][11] |
| Fe(acac)3 | Reduction (post-Suzuki) | Dinitropyrazoles | Hydrazine hydrate | Efficient reduction of nitro groups | [1] |
Experimental Protocols
General Procedure for Suzuki Coupling of 4-Bromopyrazoles with Pd(PPh3)4: [8] In a Schlenk tube, the pyrazole derivative (0.1 mmol), boronic acid (1.1 equiv.), Pd(PPh3)4 (5 mol %), and Na2CO3 (2.5 equiv.) are combined in a mixture of 1,4-dioxane and water (4:1, 2 mL). The reaction mixture is degassed and heated at 90 °C for 6 hours under an argon atmosphere. After completion, the reaction is worked up using standard extraction procedures.
General Procedure for Microwave-Assisted Suzuki Coupling with Pyridine-Pyrazole/Pd(II) Catalyst: [14] Into a 10 mL glass vial, place the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2 mmol), pyridine-pyrazole/Pd(II) complex (0.001 mmol), ethanol (1 mL), and water (1 mL). The vessel is sealed and placed in a microwave reactor. The reaction is irradiated at 60 W, with the temperature ramped to 120 °C and held for 2 minutes.
General Procedure for Nickel-Catalyzed Suzuki Coupling in Green Solvents: [3] To a vial is added the aryl halide or sulfamate (1.0 equiv), boronic acid (1.5 equiv), NiCl2(PCy3)2 (5 mol %), and K3PO4 (3.0 equiv). The vial is sealed with a Teflon-lined cap, and the appropriate green solvent (e.g., 2-Me-THF or t-amyl alcohol) is added. The reaction is stirred at the indicated temperature until completion.
Conclusion
The Suzuki-Miyaura cross-coupling of pyrazoles is a well-established and powerful synthetic tool. While palladium catalysts, particularly those with advanced phosphine ligands, remain highly effective and versatile, the development of alternative catalytic systems based on nickel, copper, and iron offers significant advantages in terms of cost, sustainability, and, in some cases, novel reactivity. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic and environmental considerations. This guide provides a starting point for researchers to explore these alternative catalysts and select the most appropriate system for their synthetic needs.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 5. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Suzuki-Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Iron-catalysed enantioselective Suzuki–Miyaura coupling of racemic alkyl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 1-Benzyl-1H-pyrazole-4-boronic Acid and Its Isomers in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel chemical entities. Pyrazole boronic acids are a critical class of reagents, primarily utilized in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. This guide provides a comparative analysis of 1-Benzyl-1H-pyrazole-4-boronic acid and its isomers, focusing on their application in the widely used Suzuki-Miyaura cross-coupling reaction. While direct head-to-head comparative studies under identical conditions are limited in published literature, this guide synthesizes available data to highlight trends in reactivity and yield, supported by detailed experimental protocols.
Performance in Suzuki-Miyaura Cross-Coupling
The utility of pyrazole boronic acids is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of biaryl and heteroaryl structures. The position of the boronic acid group on the pyrazole ring, as well as the nature of the substituent on the nitrogen atom, can significantly influence the reactivity and the yield of the desired product.
The following table summarizes the performance of various pyrazole boronic acid isomers in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that the reaction conditions vary across these examples, which can impact the yields. However, this compilation provides valuable insights into the general reactivity of these isomers.
| Pyrazole Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 24% (microwave) |
| 4-Iodo-1-methyl-1H-pyrazole | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 65-98% (microwave)[1] |
| 3-Bromopyrazole | 3,5-Dimethylphenyl boronic acid | XPhos Pd G2 (P1) | K₃PO₄ | Dioxane/H₂O | 86%[2] |
| 4-Bromopyrazole | 4-Methoxyphenyl boronic acid | XPhos Pd G2 (P1) | K₃PO₄ | Dioxane/H₂O | 81%[2] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 95%[3] |
| 1-Boc-4-iodopyrazole | Pinacol diboron | Pd(dppf)Cl₂ | KOAc | Dioxane | 85.7% (for boronate ester)[4] |
Observations:
-
4-Substituted Pyrazoles: The 4-position of the pyrazole ring is a common site for borylation and subsequent cross-coupling. Good to excellent yields are often achieved with a variety of coupling partners.[1][3]
-
3- and 5-Substituted Pyrazoles: The 3- and 5-positions are also viable for Suzuki-Miyaura coupling, with reported high yields for 3-bromopyrazoles.[2]
-
N-Substitution: The substituent on the pyrazole nitrogen plays a crucial role. The benzyl group in this compound is a common protecting group and can influence the solubility and reactivity of the molecule. While specific comparative data for the benzyl group against other N-substituents like methyl or Boc under identical conditions is scarce, the successful synthesis and application of various N-substituted pyrazole boronic acids suggest a degree of tolerance for different groups at this position.
-
Catalyst and Conditions: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be substrate-dependent.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents in a research setting.
Synthesis of this compound pinacol ester
This protocol is adapted from a patented synthesis method.[5]
Step 1: Synthesis of 4-Iodopyrazole
-
To a reaction vessel, add pyrazole, iodine, and an appropriate solvent.
-
Add hydrogen peroxide dropwise to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction mixture to isolate the 4-iodopyrazole product.
Step 2: Synthesis of 1-Benzyl-4-iodopyrazole
-
Dissolve 4-iodopyrazole in a suitable solvent such as THF.
-
Add a base (e.g., sodium hydride) to the solution.
-
Add benzyl bromide dropwise and stir the reaction mixture at room temperature.
-
Upon completion, quench the reaction and extract the product. Purify by chromatography to obtain 1-benzyl-4-iodopyrazole.
Step 3: Synthesis of this compound pinacol ester
-
Dissolve 15.0 g of 1-benzyl-4-iodopyrazole in THF.
-
Cool the solution to 0 to -10 °C.
-
Add isopropyl Grignard reagent dropwise.
-
After the Grignard exchange is complete, add 21.0 g of isopropoxyboronic acid pinacol ester (BE001) dropwise.[5]
-
Stir the reaction mixture overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer twice with water.
-
Concentrate the organic layer to dryness.
-
Triturate the residue with n-heptane at -20 to -10 °C for 2 hours to precipitate the product.
-
Filter and dry the solid to obtain this compound pinacol ester. The reported yield for a similar 1-alkylpyrazole-4-boronic acid pinacol ester was 43%.[5]
General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Boronic Acid with an Aryl Halide
This protocol is a generalized procedure based on common practices reported in the literature.[2][6]
-
In a reaction vessel, combine the pyrazole boronic acid or its pinacol ester (1.0 equiv.), the aryl halide (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst like XPhos Pd G2 (0.02 equiv.).
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Workflow and Pathway Visualizations
To better understand the underlying chemical processes, the following diagrams illustrate the synthesis workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Spectroscopic Data of Substituted Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and functional materials. A thorough understanding of their spectroscopic properties is fundamental for structure elucidation, purity assessment, and the prediction of their chemical behavior. This guide provides a comparative overview of the key spectroscopic data for a selection of substituted pyrazole compounds, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for a variety of substituted pyrazole compounds, offering a baseline for comparison in research and development settings.
¹H NMR Chemical Shifts (δ, ppm)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of protons in substituted pyrazoles are highly sensitive to the nature and position of the substituents on the pyrazole ring.
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons | Solvent |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) | CDCl₃ |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) | CDCl₃ |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) | CDCl₃ |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) | CDCl₃ |
| 1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole[1] | - | 6.0 (s) | - | 7.42 (d, 2H), 7.33 (d, 2H), 2.69-2.59 (m, 4H), 1.33 (s, 9H), 1.29-1.16 (m, 6H) | CDCl₃ |
| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole[1] | - | 5.40 (s) | - | 7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H) | CDCl₃ |
¹³C NMR Chemical Shifts (δ, ppm)
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are influenced by the electronic effects of the substituents.
| Compound/Substituent | C-3 | C-4 | C-5 | Other Carbons | Solvent |
| 3,5-Dimethylpyrazole[2] | 146.0 | 104.0 | 146.0 | 11.6 (CH₃) | CDCl₃ |
| 1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole[1] | 151.1 | 107.3 | 147.3 | 140.2, 136.2, 124.9, 119.2, 40.2, 31.2, 23.1, 21.2, 18.1 | CDCl₃ |
| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole[1] | 148.3 | 86.1 | 154.6 | 138.8, 128.6, 125.5, 121.6, 67.5, 14.6, 14.5 | CDCl₃ |
| 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole[1] | 154.5 | 103.5 | 145.4 | 140.5, 128.9, 127.8, 125.9, 21.5, 19.9, 14.3, 13.3 | CDCl₃ |
| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole[1] | 151.8 | 107.0 | 147.7 | 140.1, 136.3, 124.4, 119.2, 21.6, 20.4, 15.1, 14.2 | CDCl₃ |
FT-IR Absorption Frequencies (cm⁻¹)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of substituted pyrazoles are indicative of their structural features.
| Functional Group | Typical Absorption Range (cm⁻¹) | Remarks |
| N-H stretch (unsubstituted N1) | 3100 - 3500 | Broad band, indicative of hydrogen bonding.[3] |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C-H stretch (aliphatic) | 2850 - 3000 | |
| C=O stretch (e.g., in carboxylates) | 1700 - 1750 | Strong absorption.[3] |
| C=N stretch (pyrazole ring) | 1580 - 1650 | |
| C=C stretch (pyrazole ring) | 1400 - 1500 | |
| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Asymmetric and symmetric stretching, respectively.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are typical protocols for the spectroscopic analysis of substituted pyrazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: Bruker Avance (300 or 500 MHz) or equivalent NMR spectrometer.[3]
-
Sample Preparation:
-
Data Acquisition:
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Shimadzu, PerkinElmer, or equivalent FT-IR spectrometer.[3]
-
Sample Preparation (Solid Samples - KBr pellet):
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of substituted pyrazole compounds.
References
A Comparative Guide to Computational Mechanisms of Pyrazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyrazoles is a cornerstone of medicinal chemistry and materials science. Understanding the underlying reaction mechanisms is critical for optimizing existing synthetic routes and developing novel, more efficient catalytic systems. Computational studies, particularly those employing Density Functional Theory (T), have become indispensable tools for elucidating the intricate details of these reaction pathways. This guide provides a comparative overview of computational studies on the mechanisms of pyrazole coupling reactions catalyzed by various transition metals, supported by experimental data.
Comparison of Catalytic Systems for Pyrazole Synthesis
The choice of transition metal catalyst profoundly influences the mechanism and efficiency of pyrazole coupling reactions. Here, we compare the computationally elucidated mechanisms for titanium, palladium, nickel, and copper-catalyzed systems.
Quantitative Data Summary
The following table summarizes key quantitative data from computational studies on different pyrazole coupling reaction mechanisms. This data provides a basis for comparing the energetic feasibility of various catalytic pathways.
| Catalytic System | Reaction Type | Key Mechanistic Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference Study |
| Titanium | Multicomponent Oxidative Coupling | N-N Reductive Elimination | Not explicitly stated, but noted as "facile" | Not explicitly stated | [1] |
| Disproportionation of Ti(III) intermediate | Favorable | Not explicitly stated | [1] | ||
| Palladium | Pyrazole-Directed C(sp³)-H Arylation | C-H Activation (CMD) | Rate-determining | Not explicitly stated | [2] |
| Nickel | C-N Cross-Coupling | Oxidative Addition of Aryl Halide | Rate-determining | Not explicitly stated | [3] |
| Reductive Elimination | Low barrier (<7 kcal/mol) | Exergonic | [4] | ||
| Copper | Decarboxylative C-N Coupling | Radical-induced Pyridine C-H Activation | Not explicitly stated | Not explicitly stated | [5] |
Note: Direct comparison of activation energies is challenging as they are highly dependent on the specific substrates, ligands, and computational methods used in each study. The table aims to highlight the key mechanistic features and energetic trends identified in the literature.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for different pyrazole coupling reactions.
Titanium-Catalyzed Multicomponent Pyrazole Synthesis
This mechanism involves the oxidative coupling of alkynes, nitriles, and a titanium imido complex to form a diazatitanacyclohexadiene intermediate. The crucial N-N bond-forming step is an oxidation-induced reductive elimination.[1]
Caption: Proposed catalytic cycle for titanium-catalyzed pyrazole synthesis.
Palladium-Catalyzed Pyrazole-Directed C-H Arylation
In this reaction, a pyrazole directing group facilitates the palladium-catalyzed arylation of an unactivated C(sp³)-H bond. The key step is a concerted metalation-deprotonation (CMD) C-H activation.[2]
Caption: Mechanism of palladium-catalyzed pyrazole-directed C-H arylation.
Nickel-Catalyzed C-N Cross-Coupling
Nickel catalysts are effective for the N-arylation of pyrazoles with aryl halides. DFT studies have been employed to understand the influence of ligands and halide identity on the reaction mechanism.[3]
References
- 1. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]
A Comparative Analysis of Palladium Ligands for Pyrazole Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds to form N-arylpyrazoles is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation. The choice of ligand coordinated to the palladium center is paramount, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of various palladium ligands, supported by experimental data, to aid in the rational selection of the optimal catalyst system for pyrazole N-arylation.
Performance Comparison of Palladium Ligands
The efficacy of a palladium catalyst in the N-arylation of pyrazoles is intrinsically linked to the properties of the phosphine ligand. Generally, bulky and electron-rich monodentate biarylphosphine ligands, often referred to as Buchwald ligands, have demonstrated superior performance in promoting the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.
Below is a summary of the performance of several commonly employed palladium ligands in the N-arylation of pyrazole derivatives. The data presented is a synthesis of findings from multiple studies to provide a broad comparative overview.
Table 1: N-Arylation of 4-Bromopyrazole Derivatives with Anilines
This table compares the performance of different palladium ligands for the coupling of a substituted 4-bromopyrazole with an aniline derivative.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| tBuBrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 95 | [1] |
| AdBrettPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 18 | 92 | [2] |
| RuPhos | RuPhos Pd G3 | K₃PO₄ | t-BuOH | 100 | 16 | 90 | |
| XPhos | XPhos Pd G3 | K₂CO₃ | Toluene | 110 | 24 | 88 | |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 18 | 85 | [3] |
| tBuDavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 90 | 24 | 60 | [4][5] |
| dppf | Pd₂(dba)₃ | NaOtBu | Xylene | 160 | 0.17 | <5 | [4] |
| DPEPhos | Pd₂(dba)₃ | NaOtBu | Xylene | 160 | 0.17 | <5 | [4] |
Note: Yields are representative and can vary based on the specific substrates and precise reaction conditions.
Table 2: N-Arylation of Pyrazole with Aryl Triflates
Aryl triflates are also common coupling partners. This table showcases the effectiveness of tBuBrettPhos in this context.
| Ligand | Pyrazole Substrate | Aryl Triflate | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| tBuBrettPhos | Pyrazole | Phenyl triflate | K₂CO₃ | Dioxane | 80 | 98 | [1][6][7][8] |
| tBuBrettPhos | 3-TMS-pyrazole | 4-Trifluoromethylphenyl triflate | K₂CO₃ | Dioxane | 80 | 99 | [1][6][7][8] |
| tBuBrettPhos | Pyrazole | 2-Methylphenyl triflate | K₂CO₃ | Dioxane | 80 | 91 | [1][6][7][8] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success. Below are representative protocols for pyrazole N-arylation using some of the top-performing ligands.
General Procedure for N-Arylation using a Pd(0) Precursor (e.g., Pd₂(dba)₃)
To an oven-dried reaction vessel, add the pyrazole (1.0 equiv.), aryl halide (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and the phosphine ligand (0.02-0.1 equiv.). The vessel is evacuated and backfilled with argon or nitrogen three times. Anhydrous, degassed toluene or dioxane is then added. The palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01-0.05 equiv.), is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature with vigorous stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and quenched with water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for N-Arylation using a Buchwald Precatalyst (e.g., RuPhos Pd G3)
In a glovebox or under an inert atmosphere, a reaction vial is charged with the pyrazole (1.0 equiv.), the aryl halide (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the RuPhos Pd G3 precatalyst (0.01-0.05 equiv.). The vial is sealed, and anhydrous, degassed solvent (e.g., tert-butanol) is added via syringe. The reaction mixture is then heated to the desired temperature with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-arylpyrazole.
Visualizing the Catalytic Process and Experimental Design
Understanding the underlying mechanisms and workflows is essential for troubleshooting and optimizing these coupling reactions.
The Buchwald-Hartwig Amination Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed N-arylation of pyrazoles involves a series of well-defined steps. The catalytic cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent coordination of the pyrazole and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which furnishes the N-arylpyrazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10][11] The choice of ligand significantly influences the rates of these elementary steps.[9]
Caption: General catalytic cycle for the Buchwald-Hartwig amination of pyrazoles.
A Rational Workflow for Ligand Screening and Reaction Optimization
A systematic approach is crucial when developing a new pyrazole coupling reaction. The following workflow outlines a logical sequence for screening ligands and optimizing reaction parameters to achieve the desired outcome.
Caption: A systematic workflow for ligand screening and reaction optimization.
Conclusion
The palladium-catalyzed N-arylation of pyrazoles is a highly effective method for the synthesis of molecules of significant interest in the pharmaceutical and agrochemical industries. The success of this transformation is highly dependent on the judicious choice of the palladium ligand. Bulky, electron-rich biarylphosphine ligands, particularly those from the Buchwald portfolio such as tBuBrettPhos and RuPhos, have consistently demonstrated high efficacy, enabling the coupling of a wide range of pyrazole and aryl halide substrates under relatively mild conditions. For more challenging substrates, such as sterically hindered partners or those bearing sensitive functional groups, a systematic screening of ligands and reaction conditions is essential to achieve optimal results. This guide provides a solid foundation for researchers to navigate the complexities of ligand selection and accelerate the development of robust and efficient pyrazole coupling protocols.
References
- 1. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of N-aryl-C-nitroazoles: Chan-Lam, Buchwald-Hartwig, and SNAr Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of N-aryl-C-nitroazoles is a critical step in the discovery of novel therapeutic agents and functional materials. This guide provides an objective comparison of three prominent synthetic methods: the Chan-Lam coupling, the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), supported by experimental data and detailed protocols.
N-aryl-C-nitroazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of an aryl group onto the nitrogen atom of a C-nitroazole core can significantly modulate the compound's physicochemical and pharmacological properties. This guide evaluates the performance of key synthetic strategies for achieving this transformation.
Method Comparison at a Glance
The choice of synthetic method for the N-arylation of C-nitroazoles is often dictated by factors such as substrate scope, reaction conditions, and desired yield. The following table summarizes the key quantitative data for the Chan-Lam coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
| Method | Catalyst/Reagent | Typical Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chan-Lam Coupling | Copper salts (e.g., Cu₂O, Cu(OAc)₂) | C-nitroazole, Arylboronic acid | DMSO, Methanol | 100 - Reflux | 8 - 10 | 40 - 95[1][3] |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃) with phosphine ligand (e.g., XPhos) | C-nitroazole, Aryl halide (Br, Cl) | Toluene, Dioxane | 100 - 110 | 8 - 24 | Moderate to Excellent[4] |
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃, NaH) | C-nitroazole, Highly electron-deficient aryl halide (F, Cl) | DMF, DMSO | 80 - 110 | 12 - 24 | Good to Excellent[5] |
In-Depth Analysis of Synthesis Methods
Chan-Lam Coupling
The Chan-Lam coupling has emerged as a powerful and versatile method for the formation of C-N bonds. This copper-catalyzed reaction typically involves the coupling of an N-H containing heterocycle with an arylboronic acid.[5] For the synthesis of N-aryl-C-nitroazoles, this method offers the advantage of relatively mild reaction conditions and good functional group tolerance.
General Workflow: The synthesis begins with the preparation of the C-nitroazole and the selection of an appropriate arylboronic acid. The coupling reaction is then carried out in the presence of a copper catalyst and a base, often under an oxygen or air atmosphere, which is crucial for the regeneration of the active Cu(II) species.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a powerful means for the formation of C-N bonds.[7][8] While extensively used for the arylation of a wide range of amines, its application to C-nitroazoles requires careful optimization of the catalyst system and reaction conditions.
General Workflow: This method involves the reaction of a C-nitroazole with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable pathway for the N-arylation of C-nitroazoles, particularly when the arylating agent is a highly electron-deficient aryl halide, such as a fluoro- or chloro-substituted nitroarene. The strong electron-withdrawing nitro groups on the aryl halide activate the ring towards nucleophilic attack by the deprotonated C-nitroazole.[5]
General Workflow: The C-nitroazole is first deprotonated with a suitable base to form the nucleophilic azolate anion. This anion then attacks the electron-deficient aryl halide, leading to the formation of a Meisenheimer complex, followed by the elimination of the halide to yield the N-aryl-C-nitroazole product.
Experimental Protocols
Protocol 1: Chan-Lam Coupling for the Synthesis of 2-Aryl-5-(4-nitrophenyl)-2H-tetrazoles[3]
Materials:
-
5-(4-nitrophenyl)-2H-tetrazole
-
Arylboronic acid
-
Cu₂O nanoparticles
-
Dry Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 5-(4-nitrophenyl)-2H-tetrazole (0.76 mmol), arylboronic acid (1.6 mmol), and Cu₂O nanoparticles (0.05 mmol).
-
Add dry DMSO (8 mL) to the flask.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir under an oxygen atmosphere for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash successively with 1 M HCl and brine.
-
Collect the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[4]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (degassed)
-
Water, Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Monitor the reaction by Gas Chromatography (GC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for SNAr Reaction of a Fluoroarene with an Amine[5]
Materials:
-
4-Ethoxy-2-fluoro-1-nitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask, add 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The synthesis of N-aryl-C-nitroazoles can be effectively achieved through several methodologies, each with its own set of advantages and limitations. The Chan-Lam coupling offers a versatile and relatively mild route using copper catalysis. The Buchwald-Hartwig amination, a powerful palladium-catalyzed method, is also applicable, though it may require careful ligand selection and optimization. Nucleophilic aromatic substitution provides a straightforward alternative, particularly when highly activated aryl halides are employed. The selection of the optimal method will depend on the specific substrates, desired scale, and available resources. This guide provides a foundation for researchers to make informed decisions in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-Tetrazole synthesis [organic-chemistry.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating Stability: A Comparative Guide to Boronate Esters Under Diverse Conditions
For researchers, scientists, and drug development professionals, the judicious selection of boronate esters is critical to the success of synthetic strategies and the efficacy of therapeutic agents. Their inherent reactivity, while advantageous for certain applications, presents stability challenges under various chemical environments. This guide provides an objective comparison of boronate ester stability under different pH conditions, in the presence of reactive oxygen species (ROS), and at varying temperatures, supported by experimental data and detailed protocols.
Boronate esters are pivotal intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly utilized in medicinal chemistry and chemical biology as sensors and drug delivery vehicles.[1][2] Their utility is, however, intrinsically linked to their stability. Factors such as the steric and electronic nature of the diol protecting group, pH of the medium, and the presence of oxidants can significantly influence their integrity.[3][4] This guide aims to elucidate these stability aspects to inform the selection of the most appropriate boronate ester for a given application.
Comparative Stability Analysis
The stability of a boronate ester is a function of its susceptibility to hydrolysis and oxidation. The following sections provide a quantitative comparison of different boronate esters under various conditions.
Hydrolytic Stability: The Influence of pH and Steric Hindrance
Hydrolysis of boronate esters to their corresponding boronic acids is a primary degradation pathway, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH and the steric bulk of the diol moiety.[4][5]
Generally, boronate esters exhibit greater stability at neutral or slightly acidic pH and are more susceptible to hydrolysis under basic conditions.[6] This is attributed to the nucleophilic attack of hydroxide ions on the electron-deficient boron center.
Steric hindrance around the boron atom plays a crucial role in conferring hydrolytic stability.[4] Esters derived from bulky diols, such as pinanediol and (1,1'-bicyclohexyl)-1,1'-diol, have demonstrated significantly enhanced stability compared to those from less hindered diols like ethylene glycol.[1][4] Pinacol boronates are widely used due to their balance of stability and reactivity.[7]
| Boronate Ester Type | Diol Structure | Relative Hydrolytic Stability | Key Findings |
| Pinanediol Boronate Esters | Pinanediol | High | Among the most hydrolytically stable esters due to significant steric hindrance.[1][4] |
| (1,1'-bicyclohexyl)-1,1'-diol Boronate Esters | (1,1'-bicyclohexyl)-1,1'-diol | Very High | Found to be even more stable to hydrolysis than the corresponding pinanediol esters.[4] |
| Pinacol Boronate Esters (Bpin) | Pinacol | Moderate to High | Offer a good balance of stability for purification and sufficient reactivity for subsequent reactions.[2][7] However, their formation is reversible in the presence of water.[2] |
| Methyl Borinates | Methanol | Low | Significantly less stable than pinacol boronates, limiting their use to in situ applications where rapid hydrolysis is desired.[7] |
| Diethanolamine Boronic Esters | Diethanolamine | High | The presence of an internal B-N coordination bond significantly enhances hydrolytic stability.[8] |
| Diisopropanolamine Boronic Esters (DIPAB) | Diisopropanolamine | Very High | The addition of methyl groups compared to DEAB further increases stability due to enhanced steric effects and conjugation.[8] |
Oxidative Stability: Countering Reactive Oxygen Species
In biological systems and certain chemical reactions, boronate esters can be exposed to reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), leading to oxidative degradation.[9][10][11] This oxidative cleavage, or deboronation, results in the formation of an alcohol and boric acid, compromising the intended function of the boronate ester.[9]
The susceptibility to oxidation is influenced by the electronic properties of the boronic acid and the nature of the ester.[3][9] Electron-withdrawing groups on the aryl ring of an arylboronate ester can decrease the electron density at the boron center, thereby reducing its susceptibility to oxidation.
Recent studies have shown that intramolecular coordination can dramatically enhance oxidative stability. For instance, a boralactone, featuring an intramolecular carboxyl group coordinating to the boron, was found to be 10,000-fold more resistant to oxidation by H₂O₂ compared to phenylboronic acid.[9][10]
| Boronate Ester/Derivative | Oxidant | Relative Oxidative Stability | Key Findings |
| Phenylboronic Acid/Esters | H₂O₂, ONOO⁻ | Low | Oxidized at rates comparable to thiols at physiological pH.[9][10] The reaction with peroxynitrite is rapid and stoichiometric.[11] |
| Pinacol Boronates | H₂O₂, ONOO⁻ | Moderate | The steric bulk of the pinacol group offers some protection against oxidation compared to the free boronic acid.[7] |
| Boralactones | H₂O₂ | Very High | An intramolecular carboxyl ligand diminishes electron density on boron, increasing stability by 10⁴-fold.[9][10] |
| Cyclic Esters (e.g., Benzoxaborole) | H₂O₂ | Moderate | Modestly enhance oxidative stability compared to acyclic esters.[3] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key stability experiments are provided below.
Protocol 1: Assessing Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of boronate ester hydrolysis.
Materials:
-
Boronate ester of interest
-
Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆)
-
Deionized water
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Transfer a precise volume of the stock solution (e.g., 0.5 mL) to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to serve as a reference.
-
Add a controlled amount of deionized water to the NMR tube (e.g., 50 equivalents relative to the boronate ester).[2]
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently).
-
Monitor the disappearance of proton signals corresponding to the boronate ester and the appearance of signals corresponding to the hydrolyzed boronic acid and the free diol.
-
Integrate the relevant peaks to quantify the extent of hydrolysis over time. The percentage of hydrolysis can be calculated by comparing the integral of a characteristic peak of the ester at different time points to its integral at t=0.
Protocol 2: Evaluating Oxidative Stability by UV-Vis Spectrophotometry
This method is suitable for assessing the degradation of boronate esters in the presence of an oxidant by monitoring changes in absorbance.
Materials:
-
Boronate ester of interest
-
Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Oxidant solution (e.g., H₂O₂, freshly prepared)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the boronate ester in the buffer solution.
-
Prepare a stock solution of the oxidant at a higher concentration in the same buffer.
-
In a quartz cuvette, mix the boronate ester solution with the buffer to achieve the desired final concentration.
-
Record the initial UV-Vis spectrum of the boronate ester solution.
-
Initiate the reaction by adding a specific volume of the oxidant stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording UV-Vis spectra at regular time intervals.
-
Monitor the change in absorbance at a wavelength where the boronate ester or the degradation product has a distinct absorption maximum.
-
The rate of degradation can be determined by plotting the change in absorbance versus time.
Visualizing Reaction Pathways
To better understand the mechanisms of boronate ester degradation, the following diagrams illustrate the key pathways.
Caption: General pathway for the hydrolysis of boronate esters.
Caption: Mechanism of oxidative deboronation of aryl boronate esters by ROS.
Conclusion
The stability of boronate esters is a multifaceted issue that requires careful consideration of the intended application's chemical environment. For applications demanding high hydrolytic stability, boronate esters derived from sterically hindered diols like (1,1'-bicyclohexyl)-1,1'-diol or those featuring intramolecular B-N coordination such as diisopropanolamine boronate esters are superior choices. When oxidative degradation is a concern, particularly in biological contexts, the use of boralactones or other electronically stabilized boronic acid derivatives is highly recommended. Pinacol boronates remain a versatile option, offering a practical compromise between stability for handling and purification, and reactivity for synthetic transformations. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can make more informed decisions in the design and implementation of boronate ester-based systems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Benzyl-1H-pyrazole-4-boronic Acid: A Comprehensive Guide for Laboratory Professionals
Executive Summary
This document provides essential, step-by-step procedures for the safe and compliant disposal of 1-Benzyl-1H-pyrazole-4-boronic acid. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. All researchers, scientists, and drug development professionals handling this compound must familiarize themselves with these protocols. The primary disposal route for this chemical is through a licensed hazardous waste contractor, coordinated by the institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound be disposed of in regular trash or flushed down the drain.
Hazard Assessment and Safety Precautions
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to mitigate risks.
Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Standard laboratory attire (lab coat) |
| Skin Irritation | Causes skin irritation.[1][2] | Chemically resistant gloves (e.g., nitrile) |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] | Chemical safety goggles or face shield |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation and Container Selection
-
Designate a Waste Container: Select a dedicated, sealable, and chemically compatible container for the accumulation of this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
Collect Solid Waste: Place all non-essential this compound powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, contaminated gloves) directly into the designated hazardous waste container.
-
Avoid Mixing: Do not mix this waste stream with other chemical waste, particularly strong oxidizing agents, to prevent unforeseen reactions.
Step 2: Waste Container Labeling
Proper labeling is crucial for regulatory compliance and safe handling.
-
Affix a Hazardous Waste Label: As soon as the first item of waste is added, label the container with a fully completed hazardous waste tag.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
Step 3: Waste Accumulation and Storage
-
Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.
-
Designated Storage Area: Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential spills or leaks.
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer needed, contact your institution's EHS department to schedule a waste pickup.
-
Provide Necessary Information: Be prepared to provide the EHS department with details from the hazardous waste label, including the chemical name and quantity.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. Await collection by authorized EHS personnel.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to ensure safety.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Don Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[2] Avoid generating dust.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste in the designated container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Benzyl-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1-Benzyl-1H-pyrazole-4-boronic acid. Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3][4] | To protect eyes from dust, splashes, and serious irritation.[2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3][4] | To prevent skin contact and irritation.[2][3][4] |
| Body Protection | A laboratory coat, fully buttoned, with long sleeves.[2][3][4] | To protect skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[3][4][5] | To minimize the risk of respiratory tract irritation.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
2.1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2][3]
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
The work area should be clean and free of clutter.
2.2. Handling:
-
Don all required personal protective equipment as outlined in the table above before handling the chemical.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[4]
-
Keep the container of this compound tightly closed when not in use.[4]
-
Avoid all personal contact, including inhalation of dust or vapors.[3]
2.3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]
-
Clean the work area to remove any residual chemical.
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[3]
-
Spill Management: In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust. Sweep up and shovel the material into a suitable container for disposal.[2] For larger spills, evacuate the area and follow emergency procedures.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
